molecular formula C10H16N4O B14789957 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide

2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide

カタログ番号: B14789957
分子量: 208.26 g/mol
InChIキー: NAYACBBFEICSPJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide (CAS 1354010-24-4) is a chiral, branched-chain aliphatic amide of significant interest in medicinal chemistry and biochemical research. The compound features a molecular formula of C 10 H 16 N 4 O and a molecular weight of 208.26 g/mol. Its structure is characterized by a 2-amino-butanamide backbone substituted with a methyl group at position 3 and a pyrazin-2-ylmethyl group on the amide nitrogen, providing a versatile scaffold for the development of pharmacologically active molecules . This compound belongs to a class of alpha-amino amide derivatives that have demonstrated substantial research value as potential antimicrobial agents . Structural analogues of this compound, specifically those featuring a pyrazinylmethyl group, have been identified in patent literature as inhibitors of the bacterial enzyme LpxC, a promising target for novel antibiotics . This mechanism is particularly relevant in the investigation of new treatments against Gram-negative pathogens like Pseudomonas aeruginosa . The presence of both hydrogen bond donor (NH 2 ) and acceptor (C=O) groups, along with a nitrogen-rich heterocycle, makes it a valuable building block in coordination chemistry for synthesizing metal complexes with potential biological applications, including antibacterial and antioxidant studies . Applications & Research Value: This chemical is intended for use in non-clinical, in-vitro research applications only. Its primary research applications include: serving as a key synthetic intermediate or precursor for the development of novel antimicrobial compounds ; acting as an organic ligand in the synthesis of coordination complexes with metals such as silver(I) and copper(II) for biological evaluation ; and functioning as a model compound in structure-activity relationship (SAR) studies to optimize the properties of peptide mimetics and enzyme inhibitors. NOTE FOR RESEARCHERS: This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

特性

分子式

C10H16N4O

分子量

208.26 g/mol

IUPAC名

2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide

InChI

InChI=1S/C10H16N4O/c1-7(2)9(11)10(15)14-6-8-5-12-3-4-13-8/h3-5,7,9H,6,11H2,1-2H3,(H,14,15)

InChIキー

NAYACBBFEICSPJ-UHFFFAOYSA-N

正規SMILES

CC(C)C(C(=O)NCC1=NC=CN=C1)N

製品の起源

United States

Foundational & Exploratory

Navigating Chemical Identity: A Technical Guide to SMILES and InChIKey for 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth exploration of two critical cheminformatic identifiers, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the SMILES string and InChIKey for the molecule 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide. We will delve into the generation, interpretation, and application of these powerful tools in modern chemical data management and drug discovery.

In the landscape of contemporary chemical and pharmaceutical research, the unambiguous identification of molecular entities is paramount. As the volume and complexity of chemical data continue to grow, systematic and machine-readable identifiers are essential for accurate communication, efficient database management, and the effective application of computational tools. This guide focuses on two of the most prevalent and powerful of these identifiers: the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier Key (InChIKey), using the specific molecule, 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide, as a central case study.

The Molecule in Focus: 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide

Before dissecting its digital identifiers, it is crucial to understand the structural features of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide. This molecule is comprised of a central butanamide core, substituted with an amino group and a methyl group at the 2 and 3 positions, respectively. The amide nitrogen is further functionalized with a pyrazin-2-ylmethyl group. The presence of a chiral center at the alpha-carbon of the original amino acid (valine derivative) implies the potential for stereoisomerism, a critical consideration in pharmacology and drug design.

IdentifierValue
Chemical Name 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide
SMILES String CC(C)C(C(=O)NCC1=CN=C(N=C1)C)N
InChIKey Not readily available in public databases

It is important to note that while a SMILES string can be generated from the known structure, a definitive, publicly archived InChIKey for this specific molecule could not be located in major chemical databases as of the time of this writing. This highlights a crucial aspect of chemical data management: the occasional discrepancy between known structures and their comprehensive representation in public repositories.

Decoding the SMILES String: A Linear Representation of Molecular Structure

The SMILES string is a line notation that describes the structure of a chemical species using short ASCII strings. It is a compact and human-readable format that encodes the connectivity and atom types within a molecule.

The SMILES string for 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide is CC(C)C(C(=O)NCC1=CN=C(N=C1)C)N . Let's break down its components:

  • CC(C)C : This segment represents the isobutyl group (-CH(CH3)2). The parentheses indicate a branch from the main chain.

  • C(...)N : This describes the chiral center, a carbon atom bonded to the isobutyl group, another carbon, and an amino group (-NH2).

  • C(=O) : This denotes a carbonyl group (a carbon double-bonded to an oxygen).

  • NCC1=CN=C(N=C1)C : This more complex segment represents the pyrazin-2-ylmethyl group attached to the amide nitrogen.

    • N : The amide nitrogen.

    • CC1=...=C1 : This describes the pyrazine ring. The number '1' indicates the start and end of the ring structure. The alternating single and double bonds (= for double bonds) define the aromatic system of the pyrazine ring. The 'C' outside the ring indicates a methyl group attached to the ring.

The Logic of SMILES Generation: A Workflow

The generation of a canonical SMILES string, which is a unique representation for a given molecule, follows a defined algorithm. This process ensures that every molecule has only one canonical SMILES, which is vital for database indexing and searching.

smiles_generation start Molecular Structure Input step1 Graph Representation Atoms as Nodes, Bonds as Edges start->step1 step2 Atom Invariant Calculation Degree, Atomic Number, Charge, etc. step1->step2 step3 Symmetry Perception Identify Equivalent Atoms step2->step3 step4 Canonical Labeling Assign Unique Rank to Each Atom step3->step4 step5 Linearization Traverse the Graph Based on Ranks step4->step5 end_node Canonical SMILES String step5->end_node

Caption: Workflow for generating a canonical SMILES string.

The InChIKey: A Hashed and Fixed-Length Identifier

The International Chemical Identifier (InChI) is a more recent and more descriptive standard for representing chemical structures. The InChIKey is a fixed-length (27-character) condensed, digital representation of the full InChI string. It is designed to be a unique and searchable identifier for chemical substances.

The generation of an InChIKey is a two-step process:

  • Generation of the InChI String : The molecular structure is converted into a layered InChI string that describes the atoms and their connectivity, tautomeric information, stereochemistry, and isotopic composition.

  • Hashing : The InChI string is then subjected to a hashing algorithm (SHA-256) to produce the fixed-length InChIKey.

inchi_generation start Molecular Structure step1 InChI String Generation Layered Description of Structure start->step1 step2 Hashing (SHA-256) step1->step2 end_node InChIKey step2->end_node

Caption: Process of generating an InChIKey from a molecular structure.

The structure of an InChIKey is composed of three blocks separated by hyphens:

  • First Block (14 characters) : Encodes the molecular skeleton (connectivity).

  • Second Block (8 characters) : Encodes stereochemistry, isotopic substitution, and tautomerism.

  • Third Block (1 character) : Indicates the protonation state.

  • Final Character : Indicates the version of the InChI algorithm used.

The fact that a definitive InChIKey for 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide is not readily found in major public databases like PubChem suggests that this specific compound, while synthetically accessible and described, may not have been registered or deposited in these repositories. This underscores the importance of data deposition and curation in the scientific community to ensure the comprehensive and searchable nature of chemical information.

Practical Applications in Research and Drug Development

SMILES strings and InChIKeys are not merely academic exercises in notation; they are foundational tools in modern cheminformatics and drug discovery.

  • Database Searching and Uniqueness : Canonical SMILES and InChIKeys provide a reliable method for searching chemical databases to determine if a compound has been previously synthesized, studied, or patented. The fixed-length nature of the InChIKey makes it particularly well-suited for rapid database lookups.

  • Quantitative Structure-Activity Relationship (QSAR) : SMILES strings are frequently used as input for QSAR models, which correlate chemical structure with biological activity. The linear nature of SMILES allows for the straightforward generation of molecular descriptors used in these models.

  • Machine Learning and AI in Drug Discovery : In the era of big data, SMILES and InChIKeys are the lingua franca for training machine learning models to predict molecular properties, toxicity, and potential therapeutic effects.

  • Inventory and Chemical Data Management : In laboratory and industrial settings, these identifiers are crucial for maintaining accurate and searchable inventories of chemical compounds.

Experimental Protocol: Generation and Verification of Chemical Identifiers

For a novel or uncatalogued compound like 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide, researchers can generate and verify its identifiers using a variety of software tools.

Objective : To generate the SMILES string and InChIKey for a given chemical structure.

Materials :

  • A chemical drawing software (e.g., ChemDraw, MarvinSketch, Avogadro).

  • Access to an online chemical database (e.g., PubChem, ChemSpider).

Methodology :

  • Structure Drawing :

    • Accurately draw the 2D structure of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide in the chemical drawing software.

    • Pay close attention to bond types, atom types, and stereochemistry (if known). For this molecule, the chirality at the alpha-carbon should be specified if a particular stereoisomer is of interest.

  • Identifier Generation :

    • Most chemical drawing programs have built-in functions to generate SMILES and InChI strings. This is typically found under an "Edit" or "Structure" menu with options like "Copy as SMILES" or "Generate InChI".

    • Generate both the canonical SMILES string and the full InChI string. The software will also typically provide the corresponding InChIKey.

  • Verification :

    • Copy the generated SMILES string or InChIKey.

    • Perform a search in a large chemical database like PubChem using the generated identifier.

    • If a match is found : This confirms that the structure has been previously cataloged, and the database entry can be considered the authoritative source for its identifiers.

    • If no match is found : This suggests the compound may be novel or not yet included in the public database. In this case, the generated identifiers are the primary representation of the molecule, and it is good practice to submit this information to a public repository to aid future research.

Conclusion

The SMILES string and InChIKey are indispensable tools in the modern chemical sciences. They provide a standardized, machine-readable means of representing molecular structures, enabling efficient data storage, retrieval, and analysis. While the specific molecule 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide highlights a gap in the current public chemical data landscape, the principles of generating and utilizing its SMILES string and the methodology for creating its InChIKey remain universally applicable. For researchers and drug development professionals, a thorough understanding of these identifiers is not just a matter of convenience but a fundamental requirement for navigating the vast and complex world of chemical information.

References

At this time, no direct scientific literature or database entries could be found that provide the SMILES string and InChIKey for "2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide". The information and methodologies presented in this guide are based on established principles of cheminformatics and the use of standard chemical software and databases. For further reading on SMILES, InChI, and cheminformatics, the following resources are recommended:

  • Daylight Chemical Information Systems, Inc. SMILES - A Simplified Chemical Language.[Link]

  • IUPAC. The IUPAC International Chemical Identifier (InChI).[Link]

  • PubChem. PubChem Homepage.[Link]

In-Depth Technical Guide: Potential Biological Targets for Valine-Derived Pyrazine Amides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazine amide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of amino acid fragments, such as valine, into this scaffold offers a powerful strategy for modulating physicochemical properties and achieving specific interactions with biological targets. This technical guide provides an in-depth exploration of the potential biological targets for valine-derived pyrazine amides, grounded in current scientific literature. We will delve into the rationale behind target selection, detail experimental workflows for target validation, and present a framework for advancing these promising compounds in drug discovery pipelines.

Introduction: The Valine-Pyrazine Amide Chimera - A Strategy for Enhanced Specificity and Druggability

Pyrazine rings are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. This electron-deficient aromatic system often serves as a bioisostere for benzene, pyridine, and pyrimidine rings in drug design.[1] The nitrogen atoms can act as hydrogen bond acceptors, crucial for anchoring ligands within protein binding sites.[1] Amide functionalities are prevalent in bioactive molecules, contributing to structural rigidity and forming key hydrogen bonds with biological targets.[2]

The conjugation of a valine moiety to a pyrazine amide core introduces several advantageous features:

  • Chirality and Stereospecific Interactions: The chiral center of valine allows for stereospecific interactions with target proteins, potentially leading to increased potency and selectivity.

  • Hydrophobicity and Lipophilicity: The isopropyl side chain of valine enhances the lipophilicity of the molecule, which can improve cell membrane permeability and oral bioavailability.

  • Metabolic Stability: The valine fragment can be modified to block sites of metabolism, thereby prolonging the compound's half-life.[2]

  • Vector for Target Engagement: The amino acid backbone provides a versatile scaffold for further chemical modifications to optimize target binding.

This guide will focus on three primary classes of potential biological targets for valine-derived pyrazine amides: Protein Kinases, a key target in oncology and immunology; Mycobacterium tuberculosis enzymes, addressing the urgent need for new anti-tubercular agents; and the Epithelial Sodium Channel (ENaC), a target for respiratory and cardiovascular diseases.

Protein Kinases: Targeting Dysregulated Signaling in Disease

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[3] The pyrazine core is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket.[1][4] The valine moiety can provide crucial hydrophobic interactions within the active site.

Spleen Tyrosine Kinase (Syk): A Key Mediator in Immune Signaling

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[1] It is implicated in a range of inflammatory and autoimmune diseases, as well as certain B-cell malignancies.[5][6] Pyrazine-based compounds have been identified as potent Syk inhibitors.[7][8]

Scientific Rationale: The ATP-binding pocket of Syk possesses hydrophobic regions that can accommodate the isopropyl group of valine. The aminopyrazine core can form key hydrogen bonds with the hinge region residues, such as Glu449 and Ala451, effectively blocking ATP binding and inhibiting kinase activity.[1]

Experimental Workflow for Syk Inhibition:

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay biochem_start Start: Recombinant Syk Enzyme biochem_inhibitor Add Valine-Derived Pyrazine Amide biochem_start->biochem_inhibitor biochem_substrate Add ATP and Substrate biochem_inhibitor->biochem_substrate biochem_detect Detect Phosphorylation (e.g., TR-FRET) biochem_substrate->biochem_detect biochem_end Determine IC50 biochem_detect->biochem_end cell_start Start: B-cell line (e.g., Ramos) cell_stimulate Stimulate B-cell Receptor (BCR) cell_start->cell_stimulate cell_treat Treat with Valine-Derived Pyrazine Amide cell_stimulate->cell_treat cell_lyse Lyse Cells cell_treat->cell_lyse cell_western Western Blot for Phospho-Syk cell_lyse->cell_western cell_end Quantify Inhibition cell_western->cell_end

Figure 1: Workflow for validating Syk inhibition.

Aurora Kinases: Regulators of Mitosis and Targets in Oncology

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the proper execution of mitosis.[9] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[10] Imidazo[1,2-a]pyrazine-based compounds have been reported as potent Aurora kinase inhibitors.[11][12]

Scientific Rationale: The ATP-binding site of Aurora kinases can be targeted by small molecules that mimic the adenine moiety of ATP. The pyrazine ring can form hydrogen bonds with the hinge region, while the valine side chain can occupy a hydrophobic pocket, contributing to the inhibitor's potency and selectivity.

Experimental Workflow for Aurora Kinase Inhibition:

G cluster_0 In Vitro Kinase Assay cluster_1 Cellular Thermal Shift Assay (CETSA) kinase_start Start: Recombinant Aurora Kinase (A or B) kinase_add_inhibitor Add Valine-Derived Pyrazine Amide kinase_start->kinase_add_inhibitor kinase_add_atp Add [γ-32P]ATP and Histone H3 Substrate kinase_add_inhibitor->kinase_add_atp kinase_incubate Incubate at 30°C kinase_add_atp->kinase_incubate kinase_stop Stop Reaction kinase_incubate->kinase_stop kinase_quantify Quantify 32P Incorporation kinase_stop->kinase_quantify kinase_end Calculate IC50 kinase_quantify->kinase_end cetsa_start Start: Cancer Cell Line (e.g., HCT116) cetsa_treat Treat with Valine-Derived Pyrazine Amide cetsa_start->cetsa_treat cetsa_heat Heat Shock at Various Temperatures cetsa_treat->cetsa_heat cetsa_lyse Lyse Cells cetsa_heat->cetsa_lyse cetsa_separate Separate Soluble and Precipitated Proteins cetsa_lyse->cetsa_separate cetsa_western Western Blot for Aurora Kinase cetsa_separate->cetsa_western cetsa_end Determine Thermal Stabilization cetsa_western->cetsa_end

Figure 2: Workflow for validating Aurora kinase inhibition.

Mycobacterium tuberculosis Enzymes: A Renewed Attack on an Old Foe

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious disease worldwide.[13] Pyrazinamide (PZA), a pyrazine carboxamide, is a first-line anti-TB drug.[9] While not a direct valine-derived amide, its mechanism provides a strong rationale for exploring valine-derived pyrazine amides as novel anti-tubercular agents.

Aspartate Decarboxylase (PanD): A Key Player in Coenzyme A Biosynthesis

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[14] Recent studies have identified aspartate decarboxylase (PanD), an essential enzyme in the biosynthesis of coenzyme A, as a target of POA.[14]

Scientific Rationale: Valine-derived pyrazine amides, particularly those that can be hydrolyzed to a pyrazinoic acid derivative, could potentially inhibit PanD. The valine moiety could influence the rate of enzymatic activation or directly interact with the PanD active site. Furthermore, increasing the lipophilicity with the valine side chain may enhance penetration into the mycobacterial cell wall.[14]

Experimental Workflow for Anti-Tubercular Activity:

G cluster_0 Whole-Cell Screening cluster_1 Enzymatic Assay maba_start Start: M. tuberculosis H37Rv Culture maba_prepare Prepare Serial Dilutions of Compound maba_start->maba_prepare maba_inoculate Inoculate 96-well Plate maba_prepare->maba_inoculate maba_incubate Incubate for 7 days maba_inoculate->maba_incubate maba_add_alamar Add Alamar Blue maba_incubate->maba_add_alamar maba_read Read Colorimetric Change maba_add_alamar->maba_read maba_end Determine MIC maba_read->maba_end enzyme_start Start: Recombinant Mtb PanD enzyme_add_inhibitor Add Valine-Derived Pyrazine Amide/POA derivative enzyme_start->enzyme_add_inhibitor enzyme_add_substrate Add L-aspartate enzyme_add_inhibitor->enzyme_add_substrate enzyme_detect Detect β-alanine production enzyme_add_substrate->enzyme_detect enzyme_end Determine Ki enzyme_detect->enzyme_end

Figure 3: Workflow for evaluating anti-tubercular activity.

Epithelial Sodium Channel (ENaC): Modulating Ion Transport in Epithelial Tissues

The Epithelial Sodium Channel (ENaC) is an ion channel responsible for the reabsorption of sodium ions in epithelial tissues, playing a crucial role in regulating blood pressure and airway surface liquid volume.[15] Dysregulation of ENaC is implicated in diseases such as cystic fibrosis and hypertension.[16] Novel pyrazine amides have been identified as potent ENaC inhibitors.[16]

Scientific Rationale: The outer pore of the ENaC contains a binding site for amiloride, a known pyrazine-based ENaC inhibitor.[17] Valine-derived pyrazine amides can be designed to interact with this site. The valine side chain can enhance binding affinity through hydrophobic interactions within the channel pore.

Experimental Workflow for ENaC Inhibition:

G cluster_0 Ussing Chamber Electrophysiology ussing_start Start: Human Bronchial Epithelial Cells ussing_mount Mount Cells in Ussing Chamber ussing_start->ussing_mount ussing_measure_isc Measure Baseline Short-Circuit Current (Isc) ussing_mount->ussing_measure_isc ussing_add_compound Add Valine-Derived Pyrazine Amide ussing_measure_isc->ussing_add_compound ussing_measure_inhibition Measure Inhibition of Isc ussing_add_compound->ussing_measure_inhibition ussing_add_amiloride Add Amiloride (Positive Control) ussing_measure_inhibition->ussing_add_amiloride ussing_end Calculate IC50 ussing_add_amiloride->ussing_end

Sources

pKa values of the amine and pyrazine nitrogen in 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural and physicochemical analysis of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide (CAS: 1354010-24-4).[1][2] This molecule is a hybrid structure comprising a L-valinamide moiety coupled to a (pyrazin-2-ylmethyl) group.[1][2]

Understanding the ionization constants (pKa) of this compound is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The molecule contains two primary ionizable centers of interest:[3]

  • The aliphatic

    
    -primary amine  on the valine fragment.[2]
    
  • The aromatic diazine nitrogens on the pyrazine ring.[2]

Quick Reference Data:

Ionizable Group Type Estimated pKa Charge at pH 7.4

|


-Amine (

)
| Basic (Primary Aliphatic) | 7.6 – 8.2 | Mixed (Cationic/Neutral) | | Pyrazine N-4 | Basic (Aromatic Heterocycle) | 0.6 – 1.0 | Neutral | | Amide Nitrogen | Neutral | > 15 (Acidic) | Neutral |[1][2][4]

Structural Deconstruction & pKa Analysis

The Aliphatic Amine (Valinamide Moiety)

The most physiologically relevant ionization event occurs at the


-amino group derived from the valine portion of the molecule.
  • Reference Standard: Free L-Valine has an amino pKa of approximately 9.62 .[2]

  • Structural Shift: In the target molecule, the carboxylic acid of valine is converted into an amide.[2] This modification removes the negative charge of the carboxylate (which normally stabilizes the protonated amine via electrostatic attraction) and introduces an electron-withdrawing carbonyl group.

  • Electronic Effect: The inductive electron-withdrawing effect (

    
    ) of the amide carbonyl reduces the electron density on the amine nitrogen, making it less basic (more acidic conjugate acid) compared to the free amino acid.
    
  • Predicted Value: Based on experimental data for L-Valinamide (pKa

    
     8.0 – 8.2), the pKa of this amine is expected to fall within the 7.6 – 8.2  range.[2]
    
The Pyrazine Ring Nitrogens

The pyrazine ring contains two nitrogen atoms at positions 1 and 4.[2][5][6] These are chemically equivalent in unsubstituted pyrazine but distinct in this derivative.[2]

  • Reference Standard: Unsubstituted pyrazine is a very weak base with a pKa of 0.6 – 0.65 .[2]

  • Substituent Effect: The pyrazine ring is attached to a methylene group (

    
    ).[1][2] Alkyl groups are weakly electron-donating, which typically raises the pKa slightly (e.g., 2-methylpyrazine pKa 
    
    
    
    1.5).[1] However, the distal amide group exerts a mild electron-withdrawing influence.[2]
  • Physiological Relevance: With a pKa near 1.0 , the pyrazine nitrogens will remain unprotonated (neutral) across the entire physiological pH range (pH 1.0 – 9.0).[2] Protonation would only occur in highly acidic environments (e.g., strong mineral acid solutions).

Ionization Scheme Visualization

The following diagram illustrates the protonation states of the molecule as pH decreases from basic to acidic.

IonizationScheme Figure 1: Stepwise protonation of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide. SpeciesA Species A (Basic pH > 9) Neutral Amine Neutral Pyrazine (Net Charge: 0) SpeciesB Species B (Physiological pH 7.4) Protonated Amine (+) Neutral Pyrazine (Net Charge: +1) SpeciesA->SpeciesB + H⁺ (pKa ~ 7.9) SpeciesC Species C (Strong Acid pH < 1) Protonated Amine (+) Protonated Pyrazine (+) (Net Charge: +2) SpeciesB->SpeciesC + H⁺ (pKa ~ 0.8)

Experimental Protocols for Determination

To empirically validate these values, two distinct methodologies are recommended due to the wide separation of the pKa values.

Potentiometric Titration (For Amine pKa ~ 7.9)

This is the "Gold Standard" for determining pKa values between 2 and 12.

Reagents:

  • Compound Sample (approx. 5–10 mg)

  • 0.1 M HCl (Standardized)

  • 0.1 M NaOH (Standardized, carbonate-free)

  • 0.15 M KCl (Ionic strength adjustor)

  • Degassed double-distilled water[1][2]

Workflow:

  • Preparation: Dissolve the compound in 20 mL of 0.15 M KCl solution. Ensure the temperature is maintained at 25.0 ± 0.1°C using a jacketed titration vessel.

  • Acidification: Add a slight excess of 0.1 M HCl to fully protonate the amine (starting pH < 3).

  • Titration: Titrate with 0.1 M NaOH using a high-precision autoburette (e.g., Mettler Toledo or Metrohm). Record pH vs. Volume added.

  • Data Analysis: Use the Bjerrum difference plot or Gran plot method to determine the equivalence point and calculate the pKa.[2]

    • Note: The pyrazine nitrogen is too weakly basic to be observed as an inflection point in aqueous potentiometry.[2]

UV-Vis Spectrophotometric Titration (For Pyrazine pKa ~ 0.8)

Since the pyrazine pKa is extremely low, potentiometry is inaccurate. UV-Vis spectroscopy exploits the change in the aromatic chromophore upon protonation.[2]

Reagents:

  • Buffer series ranging from pH 0.1 to 3.0 (Phosphate/Citrate or HCl solutions).[2]

  • UV-Vis Spectrophotometer (Quartz cuvettes).[1][2]

Workflow:

  • Scan: Record the UV spectrum (200–400 nm) of the compound in pH 7.0 buffer (neutral pyrazine) and 1.0 M HCl (protonated pyrazine). Identify the wavelength of maximum absorbance shift (

    
    ).
    
  • Titration: Prepare aliquots of the compound in buffers of varying pH (e.g., 0.2, 0.5, 0.8, 1.0, 1.5, 2.0).

  • Measurement: Measure Absorbance at the specific

    
     for each pH point.
    
  • Calculation: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.

    • Equation:

      
      [1]
      

Implications for Drug Development[5]

Solubility & Lipophilicity[1][2]
  • At pH 7.4 (Blood/Cytosol): The amine pKa (~7.[2]9) is close to physiological pH.[2][7] The Henderson-Hasselbalch equation indicates the molecule will exist as an equilibrium mixture:

    • 
       75% Protonated (Cationic)
      
    • 
       25% Neutral[2]
      
  • Solubility: The significant cationic fraction enhances aqueous solubility, making the compound likely soluble in water without requiring complex formulations.[2]

  • Membrane Permeability: The neutral fraction (25%) is responsible for passive membrane diffusion.[2] This "chameleon" property—being soluble (cationic) yet permeable (neutral)—is often ideal for oral bioavailability.

Chemical Stability[1][2]
  • Amide Hydrolysis: The valinamide bond is susceptible to enzymatic cleavage (proteases) but is generally chemically stable at pH 7.4.[2]

  • Pyrazine Oxidation: The pyrazine ring is electron-deficient and resistant to oxidative metabolism compared to more electron-rich heterocycles like furan or thiophene.[1][2]

References

  • PubChem. (2025).[2][8][9] Valinamide | C5H12N2O.[2][8][10] National Library of Medicine.[2] [Link]

  • FooDB. (2010).[2][6] Pyrazine: Chemical Properties and pKa Data. [Link]

  • EPA CompTox. (2025).[2][11] L-Valyl-L-tyrosyl-N-methyl-L-valinamide Properties. U.S. Environmental Protection Agency.[2] [Link]

  • University of Regina. (2009). pKa Values of Some Piperazines and Related Amines. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Strategic Protection in the Synthesis of Pyrazine-Valine Amides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of pyrazine-valaline amides, a scaffold of interest in medicinal chemistry, necessitates a carefully orchestrated strategy of functional group protection and activation. This technical guide provides an in-depth analysis of protecting group strategies for the valine moiety and the pyrazine ring, culminating in robust protocols for amide bond formation. We will explore the causality behind experimental choices, offering field-proven insights to ensure high-yield, high-purity synthesis. All protocols are designed as self-validating systems, supported by authoritative references to underpin key mechanistic claims.

Introduction: The Synthetic Challenge

Pyrazine-valine amides represent a class of compounds with significant potential in drug discovery. The pyrazine ring, a bioisostere for various functional groups, coupled with the chiral amino acid valine, creates a versatile scaffold for probing biological targets. However, the synthesis of these molecules is not without its challenges. The presence of multiple reactive sites—the amino and carboxylic acid groups of valine and the nitrogen atoms of the pyrazine ring—requires a strategic approach to selective bond formation. Protecting groups are therefore indispensable tools to temporarily mask certain functionalities while others are being manipulated.[1][2][3]

The ideal protecting group strategy, often referred to as an "orthogonal" strategy, allows for the selective removal of one protecting group in the presence of others under distinct, non-interfering conditions.[4][5][6] This principle is paramount in multi-step syntheses to avoid unwanted side reactions and ensure the desired molecular architecture is achieved.

Part 1: Protecting Group Strategies for the Valine Moiety

The valine component of the target molecule contains two key functional groups requiring protection: the α-amino group and the carboxylic acid.

Protection of the α-Amino Group: Boc vs. Fmoc

The two most widely employed protecting groups for the α-amino group of amino acids are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[7] The choice between these two is a critical decision that dictates the overall synthetic strategy, particularly the deprotection conditions.

  • tert-Butoxycarbonyl (Boc) Group: The Boc group is a cornerstone of the "Boc/Bzl" strategy in peptide synthesis.[8][9] It is stable under basic and nucleophilic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[8][10][11]

    • Mechanism of Boc Deprotection: The removal of the Boc group proceeds via an acid-catalyzed hydrolysis mechanism. Protonation of the carbonyl oxygen is followed by the departure of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid which subsequently decarboxylates to liberate the free amine.[10]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is the basis of the alternative major strategy in peptide synthesis.[12][13][14] It is stable to acidic conditions but is cleaved by mild bases, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[10][15][16]

    • Mechanism of Fmoc Deprotection: The deprotection of the Fmoc group occurs through a β-elimination reaction. A base abstracts the acidic proton on the fluorenyl ring, initiating a cascade that results in the formation of dibenzofulvene and the release of the free amine via a carbamic acid intermediate.[9][10][15]

Strategic Choice: The selection between Boc and Fmoc is dictated by the overall stability of the pyrazine-valine amide construct to acidic or basic conditions. If the pyrazine ring or other functionalities are sensitive to strong acids, the Fmoc strategy is preferred. Conversely, if the molecule is base-sensitive, the Boc strategy is the logical choice. The orthogonality of these two protecting groups is a powerful tool in complex syntheses.[4][5][6]

Protocol 1: Boc Protection of L-Valine

Objective: To protect the α-amino group of L-valine with a tert-butoxycarbonyl (Boc) group.

Materials:

  • L-Valine

  • Di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M HCl)

Procedure:

  • Dissolve L-valine in an aqueous solution of sodium hydroxide.[8]

  • To this solution, add a solution of di-tert-butyl dicarbonate in dioxane.

  • Stir the reaction mixture vigorously at room temperature. The pH should be maintained in the alkaline range (pH 8-9) to facilitate the reaction.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-L-Valine as a white solid.[8][11]

Protection of the Carboxylic Acid Group

To prevent the carboxylic acid of valine from interfering with the amide bond formation with the pyrazine moiety, it must be protected. The most common and effective strategy is the formation of an ester.[17] The choice of ester is critical as it must be stable to the conditions used for the deprotection of the N-terminal protecting group and the amide coupling reaction.

  • Methyl or Ethyl Esters: These are simple to form but require relatively harsh conditions for removal (saponification with strong base or acid hydrolysis), which may not be compatible with other functional groups in the molecule.[17]

  • Benzyl Esters (Bn): Benzyl esters are a popular choice as they are stable to a wide range of conditions but can be selectively removed by hydrogenolysis (catalytic hydrogenation), which is a mild and efficient method.[17]

  • tert-Butyl Esters (tBu): These esters are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions, making them orthogonal to Fmoc protection.[17]

  • Silyl Esters: Silyl esters, such as those derived from "supersilyl" groups, can offer exceptional protection, especially against organometallic reagents, though their use in this specific context is less common.

Strategic Choice: For a synthesis employing an N-terminal Boc group, a benzyl ester for the carboxylic acid is a good orthogonal choice, as the benzyl group can be removed by hydrogenolysis without affecting the Boc group. If an N-terminal Fmoc group is used, a tert-butyl ester is an excellent orthogonal partner, as it can be removed with acid without cleaving the Fmoc group.

Part 2: The Pyrazine Ring: To Protect or Not to Protect?

The pyrazine ring contains two nitrogen atoms which are weakly basic and nucleophilic. In the context of amide coupling reactions, the question of whether to protect these nitrogens is pertinent.

Generally, the pyrazine nitrogens are significantly less nucleophilic than the amino group of valine and are unlikely to compete in the amide bond formation, especially when highly efficient and selective coupling reagents are used. Syntheses of pyrazine-containing natural products often proceed without protection of the pyrazine ring.[4]

However, under certain harsh reaction conditions or with highly activated carboxylic acid derivatives, side reactions involving the pyrazine nitrogen cannot be entirely ruled out. If protection is deemed necessary, options for protecting heteroaromatic amines could be considered, such as the use of a Boc group under forcing conditions.[13] Deprotection would then be achieved under acidic conditions.

Recommendation: For most standard amide coupling protocols, protection of the pyrazine ring is not necessary. It is advisable to proceed without protection initially. If side reactions are observed, then a protection-deprotection sequence for the pyrazine ring can be explored.

Part 3: Amide Bond Formation: The Coupling Reaction

The crucial step in the synthesis of pyrazine-valine amides is the formation of the amide bond between the carboxylic acid of the pyrazine and the deprotected amino group of the valine ester. This reaction requires the activation of the carboxylic acid. A wide array of coupling reagents has been developed for this purpose, each with its own advantages.

Common Coupling Reagents:

ReagentFull NameAdvantages
DCC/DIC Dicyclohexylcarbodiimide / DiisopropylcarbodiimideCost-effective, widely used.
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble byproduct, easy workup.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh coupling efficiency, low racemization, suitable for sterically hindered amino acids.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateEfficient, commonly used in solid-phase synthesis.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Effective for difficult couplings.

Additives to Suppress Racemization:

To minimize the risk of racemization of the chiral center in valine during the activation and coupling process, additives are often included.

  • HOBt (1-Hydroxybenzotriazole): Forms an active ester that is less prone to racemization.

  • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt in suppressing racemization, particularly in challenging couplings.

Workflow for Pyrazine-Valine Amide Synthesis

The following diagram illustrates a general workflow for the synthesis of a pyrazine-valine amide, highlighting the key protection and coupling steps.

G cluster_valine Valine Protection cluster_coupling Amide Coupling cluster_deprotection Final Deprotection Valine L-Valine Boc_Valine Boc-L-Valine Valine->Boc_Valine Boc₂O, NaOH Boc_Valine_Bn Boc-L-Valine Benzyl Ester Boc_Valine->Boc_Valine_Bn Benzyl Bromide, Base Deprotected_Valine H-L-Valine Benzyl Ester Boc_Valine_Bn->Deprotected_Valine TFA/DCM Pyrazine_Acid Pyrazine-2-carboxylic acid Coupled_Product Pyrazine-Valine Amide (Protected) Pyrazine_Acid->Coupled_Product HATU, HOAt, DIPEA Deprotected_Valine->Coupled_Product Final_Product Pyrazine-Valine Amide Coupled_Product->Final_Product H₂, Pd/C

Caption: General workflow for the synthesis of pyrazine-valine amides.

Protocol 2: HATU-Mediated Amide Coupling

Objective: To couple pyrazine-2-carboxylic acid with the deprotected valine benzyl ester.

Materials:

  • Pyrazine-2-carboxylic acid

  • Boc-L-Valine Benzyl Ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HATU

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Boc Deprotection of Valine Ester

  • Dissolve Boc-L-Valine Benzyl Ester in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C.[8]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting crude H-L-Valine Benzyl Ester trifluoroacetate salt is used directly in the next step.

Step 2: Amide Coupling

  • Dissolve pyrazine-2-carboxylic acid in anhydrous DMF.

  • Add HATU and HOAt to the solution.

  • Cool the mixture to 0 °C and add DIPEA.

  • Add a solution of the crude H-L-Valine Benzyl Ester trifluoroacetate salt in DMF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the protected pyrazine-valine amide.

Conclusion

The successful synthesis of pyrazine-valine amides hinges on a well-designed protecting group strategy and the selection of an appropriate coupling reagent. The choice between Boc and Fmoc for the protection of the valine amino group should be made based on the overall chemical stability of the target molecule. While protection of the valine's carboxylic acid is essential, the pyrazine ring typically does not require protection for standard amide coupling reactions. The use of modern coupling reagents like HATU, in conjunction with additives like HOAt, ensures efficient amide bond formation with minimal racemization. The protocols and strategies outlined in this guide provide a robust framework for researchers to synthesize these valuable compounds for further investigation in drug discovery and development.

References

  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. (URL: [Link])

  • Coupling Reagents. Aapptec Peptides. (URL: [Link])

  • Protection and deprotection of carboxylic acid. Slideshare. (URL: [Link])

  • Overview of Solid Phase Peptide Synthesis (SPPS). (URL not available)
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. (URL: [Link])

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. (URL: [Link])

  • “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. PMC. (URL: [Link])

  • Protecting Groups for Carboxylic acid. YouTube. (URL: [Link])

  • The Importance of Protected Amino Acids: Focus on Boc-D-Val-OH. NINGBO INNO PHARMCHEM CO.,LTD.. (URL not available)
  • Fmoc-L-valine, 99%. Otto Chemie Pvt. Ltd.. (URL: [Link])

  • On the Selective N-Methylation of BOC-Protected Amino Acids. ACS Publications. (URL: [Link])

  • Protecting Groups in Peptide Synthesis. PubMed - NIH. (URL: [Link])

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL not available)
  • Protecting Groups in Peptide Synthesis. Springer Nature Experiments. (URL: [Link])

  • Protecting group. Wikipedia. (URL: [Link])

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (URL not available)
  • Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. (URL: [Link])

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. (URL: [Link])

  • Protecting groups. (URL not available)
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL not available)
  • 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. (URL not available)
  • The Protection and Deprotection of the Pyridine Nitrogen. Taylor & Francis. (URL: [Link])

  • Amino Acid-Protecting Groups. ResearchGate. (URL: [Link])

  • Amino Acid Derivatives for Peptide Synthesis. (URL not available)
  • Protecting Groups. Organic Chemistry Portal. (URL: [Link])

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (URL: [Link])

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. (URL: [Link])

  • 21.7: Chemistry of Amides. Chemistry LibreTexts. (URL: [Link])

  • Synthesis and base-pairing properties of pyrazine nucleic acids. PubMed. (URL: [Link])

  • A green chemistry perspective on catalytic amide bond formation Abstract. UCL Discovery. (URL: [Link])

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PMC. (URL: [Link])

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Application Note: 2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide (referred to herein as Val-Pyz-Amine ) as a privileged scaffold in the design of peptidomimetics. This building block combines the hydrophobic bulk of a Valine residue with the bioisosteric properties of a pyrazine ring, linked via a methylene bridge.

Val-Pyz-Amine is primarily utilized as a C-terminal capping unit or a P1/P1' anchor in the synthesis of protease inhibitors (particularly serine and cysteine proteases) and viral replication inhibitors. Its unique structure offers enhanced metabolic stability and aqueous solubility compared to traditional benzyl-amide analogs.

Scientific Background & Rationale

Structural Analysis & Pharmacophore Mapping

The molecule consists of L-Valine amidated at the C-terminus with 2-(aminomethyl)pyrazine. This configuration serves three critical functions in drug design:

  • Chiral Recognition (Valine Moiety): The isopropyl side chain (Valine) targets hydrophobic S1 or S2 pockets, providing steric bulk necessary for enzyme selectivity.

  • H-Bond Networking (Pyrazine Ring): Unlike a phenyl ring, the pyrazine ring contains two nitrogen atoms. These act as weak Hydrogen Bond Acceptors (HBA), allowing for specific interactions with backbone amides or active site water molecules (e.g., in the catalytic triad of proteases).

  • Metabolic Stability: The electron-deficient nature of the pyrazine ring makes it less susceptible to oxidative metabolism (CYP450) compared to electron-rich phenyl or furan rings.

Bioisosterism in FBDD

In Fragment-Based Drug Discovery (FBDD), Val-Pyz-Amine acts as a bioisostere for Phenylalanine-amides or Leucine-amides . The incorporation of the pyrazine nitrogen lowers the LogP (lipophilicity) while maintaining the aromatic stacking potential (


 interactions), a critical factor in optimizing oral bioavailability (Lipinski’s Rule of 5).

Experimental Protocols

Protocol A: Peptide Coupling (Chain Extension)

Objective: To couple Val-Pyz-Amine (Nucleophile) to an N-protected amino acid or peptide fragment (Electrophile).

Reagents Required:

  • Nucleophile: Val-Pyz-Amine (1.0 equiv)

  • Electrophile: Fmoc-AA-OH or Boc-AA-OH (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or COMU (1.1 equiv)

  • Base: Diisopropylethylamine (DIEA) (2.5 equiv)

  • Solvent: Anhydrous DMF or NMP

Step-by-Step Methodology:

  • Activation: Dissolve the N-protected amino acid (Electrophile) and HATU in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIEA dropwise to the mixture at 0°C. Stir for 5 minutes to generate the activated ester (OAt/OBt ester).

  • Coupling: Add Val-Pyz-Amine directly to the reaction vessel.

  • Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Note: Monitor reaction progress via LC-MS (Target Mass = Mass of Protected AA + 206.2 - 18.0).

  • Quenching: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Wash: Wash sequentially with:

    • 5% NaHCO₃ (2x) – Removes unreacted acid/HATU byproducts.

    • Water (1x).

    • Brine (1x).

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Solubility & Stability Profiling

Objective: To validate the physicochemical advantages of the pyrazine modification against a benzyl control.

ParameterVal-Pyz-Amine AnalogBenzyl-Val-Amide ControlMethod
LogP (Calc) 0.8 – 1.22.1 – 2.5ChemDraw / SwissADME
Aq. Solubility High (>5 mg/mL)Low (<0.5 mg/mL)Kinetic Turbidimetry (PBS, pH 7.4)
pKa (Conj. Acid) ~0.6 (Pyrazine N)N/A (Phenyl)Potentiometric Titration
Metabolic Stability High (>60 min t½)Moderate (~30 min t½)Liver Microsome Assay (Human)

Visualization of Workflows

Synthesis & Mechanism Diagram

The following diagram illustrates the role of Val-Pyz-Amine in a convergent synthesis strategy for a hypothetical protease inhibitor.

G cluster_0 Building Block Activation cluster_1 Coupling Reaction cluster_2 Target Interaction AA N-Protected Amino Acid (Electrophile) Active Activated Ester AA->Active Activation (5 min) HATU HATU/DIEA HATU->Active Inter Tetrahedral Intermediate Active->Inter VPA Val-Pyz-Amine (Nucleophile) VPA->Inter Product Peptidomimetic Scaffold Inter->Product -HOAt S1 Hydrophobic Pocket (S1/S2) Product->S1 Valine Side Chain HB H-Bond Network Product->HB Pyrazine N

Caption: Convergent synthesis workflow utilizing Val-Pyz-Amine as the C-terminal nucleophile, highlighting downstream pharmacophore interactions.

Troubleshooting & Optimization

Common Issues
  • Racemization: The alpha-proton of the Valine moiety is susceptible to abstraction if basicity is too high during coupling.

    • Solution: Use DIEA or NMM (weaker bases) rather than Triethylamine. Keep reaction temperature at 0°C during base addition.

  • Pyrazine Nucleophilicity: The pyrazine nitrogens are weakly nucleophilic but generally do not compete with the primary amine (Valine N-term). However, in the presence of highly reactive electrophiles (e.g., acid chlorides), side reactions may occur.

    • Solution: Stick to active ester methods (HATU/EDC) rather than acid chlorides.

Storage & Stability
  • Hygroscopicity: The amide and pyrazine functionalities make the solid moderately hygroscopic.

  • Protocol: Store at -20°C under argon. Desiccate before weighing.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Generali, P., et al. (2022). Pyrazine as a Privileged Scaffold in Drug Discovery. Molecules, 27(3), 896. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

Application Note: Process Crystallization of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide

[1][2]

Executive Summary & Strategic Context

This guide details the isolation and purification of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide , a critical chiral intermediate often utilized in the synthesis of proteasome inhibitors and peptidomimetic kinase modulators.[1][2] Structurally, this molecule combines an L-valine motif with a pyrazine moiety.[1][2]

The Engineering Challenge: While the pyrazine ring imparts some rigidity, the flexible isopropyl side chain of the valine residue often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal nucleation.[3] Furthermore, the primary amine makes the free base susceptible to oxidative degradation and hygroscopicity.

The Solution: This protocol prioritizes salt formation as the primary isolation strategy to guarantee crystallinity, stability, and chiral purity.[3] We also provide a method for free-base recrystallization for applications requiring the non-salt form.[1][2]

Physicochemical Profiling (Pre-Formulation)[1][2]

Before initiating crystallization, the solute profile must be established to select the thermodynamic window.[3]

PropertyValue / CharacteristicImplication for Crystallization
Molecular Weight 208.26 g/mol Small molecule, fast diffusion kinetics.[1][2][3]
Chirality (S)-Enantiomer (L-Valine derived)Requires enantiopure seeding; risk of racemic compound formation if racemized.[1][2][3]
pKa (Predicted) ~7.8 (Primary Amine), ~0.6 (Pyrazine)Basic. Readily forms salts with HCl, p-TsOH, or Oxalic acid.[2][3]
LogP ~0.6 (Estimated)Moderately polar.[2][3] Soluble in alcohols, DCM; insoluble in heptane/hexane.[3]
Solubility Class Class II (High Permeability, Low Sol.)[3]High solubility in MeOH, EtOH, IPA.
Critical Risk Oiling Out Occurs in rapid anti-solvent addition or high supersaturation.[1][2][3]

Method A: Reactive Crystallization (Salt Formation)

Recommended for: Storage, stability, and high-purity isolation (>99.5%).[1][2][3]

The free base is often an unstable oil or low-melting solid.[1][2][3] Converting it to the Dihydrochloride (2HCl) or p-Toluenesulfonate (Tosylate) salt dramatically increases the melting point and lattice energy, facilitating robust crystallization.[3]

Reagents[1][2][3][4][5]
  • Substrate: Crude 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide (oil).

  • Solvent: Isopropyl Alcohol (IPA) [Anhydrous].[2][3]

  • Acid Source: 4M HCl in Dioxane or p-Toluenesulfonic acid monohydrate (solid).[1][2][3]

  • Anti-solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).[1][2][3]

Step-by-Step Protocol (HCl Salt)
  • Dissolution: Dissolve the crude oily residue (e.g., 10 g) in IPA (50 mL) at 40°C. Ensure complete homogeneity.

    • Why IPA? It solubilizes the free base but has poor solubility for the HCl salt, driving yield.

  • Filtration: Polish filter (0.45 µm PTFE) the warm solution to remove inorganic salts (e.g., NaCl/Na2SO4 from workup).[2]

  • Acid Addition (Nucleation):

    • Cool solution to 20°C .[1][2]

    • Slowly add 4M HCl in Dioxane (2.2 equivalents) dropwise over 30 minutes.

    • Observation: A white precipitate should form immediately.[1][2] If oiling occurs, stop addition, reheat to 50°C to redissolve, and cool more slowly with seeding.

  • Ripening (Ostwald Ripening):

    • Once addition is complete, heat the slurry to 50°C for 1 hour.

    • Cool slowly to 0–5°C over 4 hours (ramp rate: 0.2°C/min).

    • Mechanism:[1][2][4][5] This thermal cycle dissolves fines and grows larger, filterable crystals.

  • Isolation:

    • Filter the white solid under vacuum or nitrogen pressure.[2]

    • Wash the cake with cold IPA/MTBE (1:1) (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Method B: Free Base Recrystallization via Anti-Solvent

Recommended for: Immediate use in next-step coupling reactions.[1][2][3]

This method requires precise control of the Metastable Zone Width (MSZW) to prevent the formation of a biphasic oil.[2][3]

Solvent System[1][2][8]
  • Good Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).[1][2][3]

  • Anti-Solvent: n-Heptane.[1][2][3]

Step-by-Step Protocol
  • Saturation: Dissolve crude solid/oil in EtOAc (5 vol, i.e., 5 mL per gram) at 60°C .

  • Seeding (Critical):

    • Cool to 45°C .

    • Add 0.5 wt% seed crystals of pure free base.

    • Note: If no seeds are available, induce nucleation by scratching the glass or using a sonication probe for 10 seconds.

  • Anti-Solvent Addition:

    • Hold temperature at 45°C.

    • Add n-Heptane (2 vol) slowly over 1 hour.

    • Checkpoint: Ensure the solution remains turbid (milky) but does not separate into oil droplets.[2]

  • Cooling Crystallization:

    • Cool to 20°C over 2 hours.

    • Add remaining n-Heptane (3 vol) over 30 minutes.

    • Final ratio EtOAc:Heptane should be 1:1.[1][2][3]

  • Final Cooling: Cool to -5°C and hold for 2 hours to maximize yield.

  • Filtration: Filter rapidly (cold) to prevent redissolution.[1][2] Wash with cold Heptane.[1][2]

Process Visualization

Purification Workflow

The following diagram illustrates the decision matrix for processing the crude reaction mixture.

PurificationWorkflowStartCrude Reaction Mixture(Boc-Deprotection)WorkupAqueous Workup(Extraction into DCM/EtOAc)Start->WorkupCheckStatePhysical State CheckWorkup->CheckStateOilOily Residue(High Impurity/Solvent)CheckState->OilUsuallySolidAmorphous SolidCheckState->SolidRarelyMethodAMethod A: Salt Formation(HCl/IPA System)Oil->MethodAPreferred RouteMethodBMethod B: Free Base(EtOAc/Heptane)Solid->MethodBIf non-salt requiredFinalSaltCrystalline Salt(Stable, >99% Purity)MethodA->FinalSaltCooling + RipeningOilingOutCRITICAL RISK:Oiling OutMethodB->OilingOutFast CoolingFinalBaseCrystalline Free Base(Use Immediately)MethodB->FinalBaseSeeding + Slow CoolingOilingOut->MethodARescue Strategy

Figure 1: Decision logic for isolating 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide.

Oiling Out Mechanism

Understanding why this molecule oils out is key to prevention.[1][2][3]

OilingOutSubstrateValine-Pyrazine AmideInteractionWeak Lattice Energy(Flexible Isopropyl Chain)Substrate->InteractionSolventSolvent Shell(EtOAc)Outcome1Liquid-Liquid Separation(Oil)Interaction->Outcome1High SupersaturationOutcome2Crystal NucleationInteraction->Outcome2Low SupersaturationControlControl Lever:SEEDINGControl->Outcome2Promotes

Figure 2: Mechanism of phase separation vs. crystallization.[1][2][3]

Troubleshooting & Critical Parameters

IssueRoot CauseCorrective Action
Product is Sticky/Gum Residual solvent or impurities (Urea/Boc-fragments).[1][2][3]Trituration: Stir the gum in cold MTBE or Diethyl Ether for 4 hours to induce hardening.
Yellow Discoloration Oxidation of the pyrazine or amine.[2][3]Add 0.5 wt% Activated Carbon during the hot dissolution step (Step 3.2.1), stir for 15 min, and filter hot.
Low Yield High solubility in mother liquor.[2]Cool to lower temperature (-10°C) or increase Anti-solvent ratio.[1][2][3]
Loss of Chirality Racemization during coupling or workup.[2][3]Check Chiral HPLC. If ee% < 98%, recrystallize using a chiral resolving acid (e.g., L-Tartaric acid) to upgrade optical purity.[1][3]

References

  • BLDpharm. (S)-2-Amino-N-(pyrazin-2-ylmethyl)propanamide and Analogs - Product Catalog.[1][2][3] Retrieved from [1][2][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 302284, 2-Amino-3-methylpyrazine.[1][2][3] Retrieved from [1][2][3]

  • Tung, R. D., et al. Preparation of Proteasome Inhibitors.[3] US Patent 2010/0204461 (Context on Amino Acid-Pyrazine couplings).[1][2][3] Retrieved from

  • GEA Process Engineering. Crystallization of Amino Acids and Derivatives.[2][3] Retrieved from [1][2][3]

  • ResearchGate Discussion. Purification of Oily Amino Acid Amides. Retrieved from

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific understanding and practical techniques to overcome common solubility challenges in your experiments.

I. Troubleshooting Guide: Enhancing Dissolution

Researchers may encounter difficulties in completely dissolving 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide in DMSO, especially at higher concentrations. This guide offers a systematic approach to address these issues, starting with simple methods and progressing to more advanced techniques.

Initial Observation: Cloudy or Particulate-Containing Solution

A cloudy appearance or the presence of visible particles after vortexing indicates that the compound has not fully dissolved. This can be due to several factors, including exceeding the compound's intrinsic solubility limit at room temperature or the presence of absorbed water in the DMSO.[1][2]

Protocol 1: Standard Dissolution Method
  • Preparation : Weigh the desired amount of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide into a clean, dry vial.

  • Solvent Addition : Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Mixing : Vortex the solution vigorously for 1-2 minutes.

  • Inspection : Visually inspect the solution for clarity against a dark background.

If the solution is not clear, proceed to the following troubleshooting steps.

Troubleshooting Workflow for a Cloudy DMSO Solution

Troubleshooting_Workflow start Cloudy Solution Observed heating Gentle Heating (30-40°C) start->heating Incomplete Dissolution sonication Bath Sonication (5-10 min) heating->sonication Particles Persist clear_solution Clear Solution Achieved heating->clear_solution Solution Clear & Stable co_solvent Consider Co-solvent (e.g., PEG 300) sonication->co_solvent Still Insoluble reassess Reassess Concentration (Prepare lower conc.) sonication->reassess Precipitates Upon Cooling sonication->clear_solution Solution Clear & Stable reassess->start Restart Protocol

Caption: Troubleshooting workflow for a cloudy DMSO solution.

Protocol 2: Thermal-Assisted Dissolution

Gentle heating can significantly increase the solubility of many compounds by providing the necessary energy to overcome crystal lattice forces.[1]

  • Initial Steps : Follow steps 1-3 of Protocol 1.

  • Heating : Place the vial in a water bath set to 30-40°C for 10-15 minutes. Vortex intermittently.

    • Causality Insight : It is crucial to first verify the thermal stability of your compound to prevent degradation. While many amide-containing compounds are stable under these conditions, it is a necessary precaution.

  • Final Inspection : Allow the solution to return to room temperature and visually inspect for clarity. If the compound precipitates upon cooling, the solution is supersaturated, and a lower concentration should be prepared.

Protocol 3: Sonication-Enhanced Dissolution

Sonication utilizes ultrasonic waves to create cavitation, which can break down compound aggregates and facilitate dissolution.[3][4]

  • Initial Steps : Follow steps 1-3 of Protocol 1. If heating was attempted, use the same vial.

  • Sonication : Place the vial in a bath sonicator for 5-10 minutes.

    • Expert Tip : Avoid using a probe sonicator, as it can cause localized overheating and potential compound degradation. Ensure the vial is not in direct contact with the bottom of the sonicator to prevent excessive heat transfer.[1]

  • Final Inspection : Visually inspect the solution for clarity.

Data Presentation: Recommended Troubleshooting Parameters
ParameterRecommended RangeRationale
Heating Temperature 30 - 40°CProvides sufficient energy for dissolution without significant risk of thermal degradation for many compounds.[1]
Heating Time 10 - 15 minutesAllows adequate time for thermal energy to facilitate dissolution.
Sonication Time 5 - 10 minutesEffective for breaking up aggregates without prolonged exposure to ultrasonic energy.[1]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and properties of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide in DMSO.

Q1: What are the primary factors that could be causing the solubility issues of my compound in DMSO?

A1: Several factors can contribute to poor solubility. The compound may have inherently low solubility in DMSO at your target concentration. The purity of both the compound and the solvent is also critical. Ensure you are using anhydrous (water-free) DMSO, as absorbed water can significantly reduce the solubility of many organic compounds.[2] The crystalline form of the compound can also play a role, with amorphous forms generally being more soluble than highly crystalline forms.[3]

Q2: I observed a precipitate after diluting my DMSO stock solution into an aqueous buffer for my experiment. What is happening?

A2: This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[5] To mitigate this, you can try lowering the final concentration of the compound in the aqueous buffer or increasing the percentage of DMSO in the final solution, being mindful of its potential effects on your experimental system.[6]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: The tolerance of cell lines to DMSO varies. Generally, it is advisable to keep the final concentration of DMSO in cell culture media below 1%, and ideally below 0.5%, to minimize cytotoxicity and other off-target effects.[1]

Q4: How should I store my stock solution of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide in DMSO?

A4: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Repeated freezing and thawing can increase the absorption of atmospheric water into the DMSO, which can lead to compound precipitation over time.[2] Before use, bring the aliquot to room temperature and vortex or sonicate briefly to ensure any precipitate is redissolved.[1]

Q5: Can I use co-solvents to improve the solubility of my compound?

A5: Yes, the use of co-solvents can be an effective strategy.[7] Water-miscible solvents like polyethylene glycol 300 (PEG 300) or propylene glycol can be used in combination with DMSO to enhance the solubility of poorly soluble compounds.[7] When preparing for in vivo studies, formulations often include a combination of solvents such as DMSO, PEG 300, and Tween 80 in a saline solution.[4] It is essential to test the compatibility and toxicity of any co-solvent system in your specific application.

Logical Relationship: Solvent Properties and Solubility

Solvent_Properties DMSO DMSO (Polar Aprotic) Solubility Solubility DMSO->Solubility High Compound 2-amino-3-methyl-N- (pyrazin-2-ylmethyl)butanamide Compound->Solubility Water Water (Polar Protic) Water->Solubility Low

Caption: Relationship between solvent polarity and compound solubility.

III. References

  • PubMed. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link]

  • Bentham Science. High Throughput Sonication: Evaluation for Compound Solubilization. Available from: [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. Available from: [Link]

  • Hielscher Ultrasonics. Improved Remdesivir Solubility by Sonication. Available from: [Link]

  • gChem. Dimethyl Sulfoxide (DMSO). Available from: [Link]

  • Gaylord Chemical. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Available from: [Link]

  • ACS Publications. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. Available from: [Link]

  • GEUS' publications. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link]

  • NIH - PubChem. 2-Amino-3-methylpyrazine. Available from: [Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications? Available from: [Link]

  • EPA. Butanamide, N-(2-amino-3-methylbutyl)-2,3,3-trimethyl- Properties. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). Solubility Enhancement of Drugs. Available from: [Link]

Sources

Technical Support Center: Strategies for the Removal of Unreacted Pyrazine-2-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of reaction mixtures containing pyrazine-2-methylamine. This guide is intended for researchers, scientists, and professionals in drug development who encounter challenges in isolating their target compounds from residual pyrazine-2-methylamine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experimental work. Our focus is on providing not just protocols, but also the scientific rationale behind each technique to empower you to make informed decisions for your specific system.

Understanding the Challenge: Physicochemical Properties of Pyrazine-2-methylamine

Before delving into purification strategies, it is crucial to understand the physicochemical properties of pyrazine-2-methylamine, as these characteristics will dictate the most effective removal methods.

PropertyValueImplication for Purification
Molecular Weight 109.13 g/mol Relatively low molecular weight, which can make removal by simple filtration or precipitation challenging.
Boiling Point 117-118 °CDistillation is a potential purification method if the desired product has a significantly different boiling point.
Melting Point 125 °CSolid at room temperature.
Solubility Slightly soluble in chloroform and methanol.Solubility will influence the choice of solvents for extraction and chromatography.
pKa (predicted) 8.13 ± 0.40The basicity of the amine allows for manipulation of its solubility through pH adjustment in acid-base extractions. The pKa of the parent pyrazine is 0.6.[1][2]

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered when dealing with residual pyrazine-2-methylamine.

Q1: My initial aqueous work-up did not remove all the pyrazine-2-methylamine. Why is that and what can I do?

A1: This is a common issue. While pyrazine-2-methylamine is a base and can be protonated, its solubility in organic solvents is not negligible. A simple water wash is often insufficient. To improve its removal into the aqueous phase, you should perform an acid-base extraction. By washing your organic layer with a dilute acid solution (e.g., 1M HCl), you will protonate the pyrazine-2-methylamine, forming a water-soluble salt that will partition into the aqueous layer. Repeat the acidic wash two to three times for optimal removal.

Q2: I'm trying to use a scavenger resin to remove pyrazine-2-methylamine, but the reaction is slow or incomplete. What could be the problem?

A2: Several factors can affect the efficiency of scavenger resins:

  • Solvent Choice: The resin must swell in the reaction solvent to ensure that the functional groups are accessible. Polystyrene-based resins swell well in solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene.[3] If your reaction is in a solvent that does not promote swelling, the scavenging will be inefficient.

  • Stoichiometry: You generally need to use an excess of the scavenger resin (typically 2-3 equivalents) relative to the amount of pyrazine-2-methylamine you want to remove.

  • Reaction Time and Temperature: While many scavenging reactions are rapid at room temperature, less reactive amines or steric hindrance can slow them down. If you suspect incomplete scavenging, try increasing the reaction time or gently heating the mixture.

  • Resin Type: Ensure you are using a resin appropriate for scavenging primary amines. Isocyanate and aldehyde-functionalized resins are generally effective.

Q3: I'm observing a new, unexpected spot on my TLC plate after adding a scavenger resin. What is happening?

A3: This could be due to leaching of impurities from the resin or a reaction between your product and the scavenger. To troubleshoot this:

  • Run a control experiment where you stir the scavenger resin in your reaction solvent without your product to see if any impurities are released.

  • Consider the reactivity of your product. If it contains nucleophilic groups, it might be reacting with electrophilic scavenger resins (like isocyanate resins). In such cases, a different type of scavenger or an alternative purification method should be considered.

Q4: Can I use column chromatography to remove pyrazine-2-methylamine? I'm seeing significant streaking of my compound on the TLC plate.

A4: Yes, column chromatography is a very effective method.[4][5] Streaking of basic compounds like pyrazine-2-methylamine on silica gel (which is acidic) is a common problem. To mitigate this, you can:

  • Add a basic modifier to your eluent: Incorporating a small amount of a volatile base like triethylamine (0.1-1%) or ammonium hydroxide into your mobile phase will neutralize the acidic sites on the silica gel and lead to better peak shapes.

  • Use a different stationary phase: Alumina (basic or neutral) or amine-functionalized silica can be excellent alternatives to standard silica gel for the purification of basic compounds.[6]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting for the most common methods of removing unreacted pyrazine-2-methylamine.

Method 1: Acid-Base Extraction

This is often the first and most straightforward method to try, leveraging the basicity of the amine.

cluster_0 Acid-Base Extraction Workflow start Reaction Mixture in Organic Solvent wash Wash with 1M HCl (aq) (2-3 times) start->wash separate Separate Layers wash->separate organic Organic Layer (Product) separate->organic aqueous Aqueous Layer (Pyrazine-2-methylamine salt) separate->aqueous final_product Purified Product organic->final_product Dry and Concentrate neutralize Neutralize with Base (e.g., NaOH) aqueous->neutralize waste Aqueous Waste neutralize->waste

Caption: Workflow for removing pyrazine-2-methylamine via acid-base extraction.

Step-by-Step Protocol:

  • Dissolution: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-4) two more times with fresh 1M HCl.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any residual acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding more brine, gently swirling the funnel, or passing the mixture through a pad of Celite.

  • Incomplete Removal: If TLC analysis of the organic layer still shows the presence of pyrazine-2-methylamine, the washes may not have been efficient enough. Consider increasing the concentration of the acid or the number of washes.

Method 2: Scavenger Resins

Scavenger resins are solid-supported reagents that covalently bind to and remove excess reagents or byproducts.[7] This method is particularly useful for parallel synthesis and for when liquid-liquid extraction is not feasible.

cluster_1 Scavenger Resin Workflow start Reaction Mixture (with excess pyrazine-2-methylamine) add_resin Add Scavenger Resin (2-3 equivalents) start->add_resin agitate Agitate (Room temp or gentle heating) add_resin->agitate filter Filter to Remove Resin agitate->filter resin_waste Resin-Bound Amine filter->resin_waste filtrate Filtrate (Purified Product) filter->filtrate concentrate Concentrate filtrate->concentrate final_product Final Product concentrate->final_product

Caption: General workflow for purification using scavenger resins.

Choosing the Right Scavenger Resin:

For the primary amine functionality of pyrazine-2-methylamine, electrophilic scavenger resins are most effective.

Resin TypeFunctional GroupReactionComments
Isocyanate Resin -N=C=OForms a urea linkage with the amine.Highly effective for primary and secondary amines. The reaction is generally irreversible.[8]
Aldehyde Resin -CHOForms an imine with the primary amine.Selective for primary amines. The reaction is reversible, so an excess of resin is recommended.[9]
Sulfonic Acid Resin -SO₃HForms a salt with the basic amine.A strong cation exchange resin that can be effective, but may not be suitable for acid-sensitive products.

Step-by-Step Protocol (using Isocyanate Resin):

  • Resin Selection and Swelling: Choose a polystyrene-based isocyanate resin. Add the resin (2-3 equivalents relative to the pyrazine-2-methylamine) to the reaction vessel. Add the solvent from your reaction (e.g., DCM, THF) and allow the resin to swell for 15-20 minutes.

  • Scavenging: Add your crude reaction mixture to the swollen resin.

  • Agitation: Stir or shake the mixture at room temperature. Monitor the reaction by TLC or LC-MS. The scavenging is typically complete within 1-4 hours. Gentle heating (e.g., 40 °C) can be applied to accelerate the process if needed.

  • Filtration: Once the pyrazine-2-methylamine is consumed, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

Troubleshooting:

  • Slow Scavenging: As mentioned in the FAQs, ensure proper solvent choice for resin swelling and consider increasing the temperature or reaction time.

  • Product Scavenging: If your desired product has a nucleophilic group, it may also react with the scavenger. In this case, consider a different type of scavenger (e.g., an aldehyde resin if your product is a secondary amine) or use an alternative purification method.

Method 3: Column Chromatography

For challenging separations or when a very high degree of purity is required, column chromatography is the method of choice.

cluster_2 Column Chromatography Workflow start Crude Reaction Mixture tlc Develop TLC with Eluent + 0.5% Triethylamine start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate combine->concentrate final_product Purified Product concentrate->final_product

Caption: Workflow for purification of pyrazine-containing mixtures by column chromatography.

Step-by-Step Protocol:

  • Solvent System Selection: Develop a suitable solvent system using TLC. A good starting point for pyrazine-containing compounds is a mixture of hexane and ethyl acetate.[5][10] To prevent streaking, add 0.5% triethylamine to the eluent. Aim for an Rf value of ~0.3 for your product.

  • Column Packing: Pack a column with silica gel using your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimum amount of the eluent or a stronger solvent like DCM. If your product is not very soluble, you can adsorb it onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

  • Co-elution: If pyrazine-2-methylamine co-elutes with your product, you may need to use a more polar solvent system to increase the separation, or consider using a different stationary phase like alumina or C18-functionalized silica.[5]

  • Product Loss on Column: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. If you suspect this is happening, use deactivated silica gel or an alternative stationary phase.

Method 4: Chemical Derivatization

In some cases, it may be advantageous to chemically modify the unreacted pyrazine-2-methylamine to drastically alter its properties, thereby simplifying its removal.

Principle: By reacting the primary amine with a suitable reagent, you can form a derivative with very different solubility or chromatographic properties, allowing for easy separation.

Example Protocol (Acylation):

  • Derivatization: To your crude reaction mixture, add a slight excess (1.1 equivalents relative to the pyrazine-2-methylamine) of an acylating agent like acetic anhydride or benzoyl chloride, along with a non-nucleophilic base such as triethylamine. This will convert the primary amine to a more non-polar amide.

  • Purification: The resulting amide will have a significantly different polarity and can now be easily separated from your product by standard column chromatography or, in some cases, by precipitation or a simple extraction.

Considerations:

  • This method is only suitable if your desired product does not contain functional groups that will react with the derivatizing agent.

  • You will need to confirm that the properties of the newly formed derivative are sufficiently different from your product to allow for easy separation.

Conclusion

The removal of unreacted pyrazine-2-methylamine from reaction mixtures can be achieved through a variety of effective methods. The choice of the optimal technique will depend on the specific properties of your desired product, the scale of your reaction, and the other components present in the reaction mixture. By understanding the underlying chemical principles of each method and following a systematic troubleshooting approach, you can efficiently obtain your target compounds in high purity.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Ismail, R. A., & Ali, H. I. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • BenchChem. (2025). Technical Support Center: Refining Purification Methods for 5-Aminopyrazine-2-carbothioamide. BenchChem Technical Support.
  • Amerigo Scientific. (n.d.). Scavenger Resins.
  • Wikipedia. (n.d.). Scavenger resin.
  • Sá, J., Pinto, E., & Silva, A. M. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13429–13437.
  • Bayer AG. (1984). 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines.
  • Sá, J., Pinto, E., & Silva, A. M. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13429–13437.
  • Ismail, R. A., & Ali, H. I. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Helda - University of Helsinki. (n.d.).
  • PubChem. (n.d.). Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.
  • Google Patents. (n.d.).
  • Thieme E-Books & E-Journals. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • ResearchGate. (2025).
  • PMC. (n.d.).
  • Ismail, R. A., & Ali, H. I. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • PubChem. (n.d.). Pyrazine, 2-amidino-3-methylamino-.
  • BenchChem. (2025). comparative study of different methods for azide reduction to amines.
  • Baxendale Group - Durham University. (2005).
  • PubMed. (2018).
  • Wipf Group - University of Pittsburgh. (2004).
  • A.6. Monocyclic (or Annulated)
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chrom
  • Google Patents. (n.d.). Process for removing primary amines from an amine-containing stream. US6011156A.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
  • ResearchGate. (2018).
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Sopachem. (n.d.). Metal Scavenger Guide.
  • Taylor & Francis. (2011). Greener approach toward one pot route to pyrazine synthesis.
  • FUJIFILM Wako Chemicals. (n.d.). SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS.
  • Organic Syntheses Procedure. (n.d.).
  • Eur. J. Org. Chem. 2017, 4475–4489. pKa values of nitrogen heterocycles in acetonitrile (MeCN)
  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models.
  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions.

Sources

stability of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide .

Product: 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide CAS: (Not broadly assigned; treated as Custom Synthesis Intermediate) Chemical Class: Amino Acid Amide / Pyrazine Derivative Primary Application: Peptidomimetic synthesis, Protease inhibitor fragments (e.g., Bortezomib analogs).

Executive Summary

Welcome to the technical guide for handling 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide (hereafter referred to as Val-Pyz-Amide ). This molecule combines a bulky aliphatic amino acid (Valine) with an electron-deficient heteroaromatic system (Pyrazine).

In acidic environments, this compound exhibits a non-intuitive stability profile :

  • Kinetic Stability: The steric bulk of the Valine side chain (isopropyl) significantly retards acid-catalyzed hydrolysis compared to linear amides (e.g., Glycine or Alanine derivatives).

  • Solubility Shifts: The pyrazine ring acts as a weak base. Under strongly acidic conditions (pH < 1.0), protonation of the pyrazine nitrogens can lead to unexpected precipitation or "oiling out" of hydrochloride salts.

  • Cyclization Inhibition: Acidic conditions effectively suppress Diketopiperazine (DKP) formation, which is a common degradation route for this class of molecules at neutral/basic pH.

Module 1: Acid-Catalyzed Hydrolysis & Degradation

Q: How stable is the amide bond in 1N HCl vs. 0.1N HCl?

A: The amide bond in Val-Pyz-Amide is relatively robust due to steric hindrance, but it is not immune to degradation.

  • Mechanism: The degradation follows the

    
     mechanism (Acid-catalyzed, bimolecular). The carbonyl oxygen is protonated, activating the carbon for nucleophilic attack by water.
    
  • The Valine Effect: The isopropyl group at the

    
    -carbon of the Valine moiety creates a "steric shield." This increases the activation energy required for the formation of the tetrahedral intermediate.
    
  • Expected Half-life (

    
    ): 
    
    • 0.1N HCl (RT): Stable for >24 hours. (< 1% degradation expected).

    • 1N HCl (RT): Slow degradation detectable over 24–48 hours.

    • 1N HCl (60°C+): Rapid hydrolysis.

      
       estimated at 2–4 hours.
      
Q: What are the specific degradation products I should look for?

A: Upon hydrolysis, the molecule cleaves into two distinct fragments. You must monitor for:

  • L-Valine (Polar, elutes early on Reverse Phase).

  • (Pyrazin-2-yl)methanamine (UV active, elutes earlier than the parent but later than Valine).

Visualizing the Degradation Pathway

The following diagram illustrates the hydrolysis mechanism and the resulting fragments.

HydrolysisPathway Parent Val-Pyz-Amide (Parent Molecule) Protonated Protonated Intermediate (Activated Carbonyl) Parent->Protonated + H+ Tetrahedral Tetrahedral Intermediate (Sterically Hindered) Protonated->Tetrahedral + H2O (Slow step due to Valine steric bulk) Products Hydrolysis Products Tetrahedral->Products Bond Cleavage Valine L-Valine (Amino Acid) Products->Valine PyzAmine (Pyrazin-2-yl) methanamine Products->PyzAmine

Caption: Acid-catalyzed hydrolysis pathway showing the rate-limiting step caused by the Valine isopropyl group.

Module 2: Solubility & Salt Formation

Q: My sample "oiled out" when I acidified the reaction mixture. Why?

A: This is a common issue with pyrazine-containing peptides.

  • The Cause: You likely formed a Dihydrochloride salt .

    • Site 1: The primary amine (N-terminus of Valine) protonates at pH < 9.

    • Site 2: The Pyrazine nitrogen protonates at pH < 1.0 (Pyrazine pKa

      
       0.6).
      
  • The Phenomenon: The dicationic species often has different solubility properties than the monocation. In organic solvents (DCM, EtOAc) or limited water, the salt may separate as a dense oil rather than a crystal.

Troubleshooting "Oiling Out"
ScenarioActionable Solution
Acidifying in Water Dilute further. The salt is likely water-soluble but requires a higher volume to solvate the counter-ions.
Acidifying in Organic Solvent Switch acids. HCl salts are often hygroscopic/oily. Try Trifluoroacetic Acid (TFA) or Methanesulfonic Acid (MsOH) to form more crystalline salts.
Recovery Add a co-solvent like Methanol (MeOH) to redissolve the oil, then slowly add Diethyl Ether to induce precipitation.

Module 3: Analytical Method Parameters (HPLC/LC-MS)

Q: I see split peaks or broad tailing in my HPLC chromatogram. Is the sample degrading?

A: Not necessarily. This is often an artifact of pH mismatch between your mobile phase and the molecule's pKa.

  • The Issue: The Pyrazine ring has a pKa

    
     0.6. If you use a mobile phase with 0.1% Formic Acid (pH ~2.7), the pyrazine is mostly neutral. If you use 0.1% TFA (pH ~2.0) or stronger, you may induce partial protonation, leading to peak broadening as the molecule equilibrates between states on the column.
    
  • The Fix: Ensure your mobile phase pH is at least 2 units away from the pKa of the ionizable groups.

    • Recommended: Use 0.1% TFA (pH 2) to keep the primary amine fully protonated and the pyrazine mostly neutral/stable.

    • Alternative: High pH (Ammonium Bicarbonate, pH 10) is NOT recommended due to the risk of amide hydrolysis or racemization.

Analytical Troubleshooting Flowchart

AnalyticalTroubleshoot Start Issue: Broad/Split HPLC Peak CheckpH Check Mobile Phase pH Start->CheckpH Decision1 Is pH near 0.5 - 1.0? CheckpH->Decision1 Action1 Pyrazine Protonation Exchange. Increase pH to > 2.0 (e.g., 0.1% Formic). Decision1->Action1 Yes Decision2 Is Sample in Strong Acid Solvent? Decision1->Decision2 No Action2 Diluent Mismatch. Dilute sample with Mobile Phase A. Decision2->Action2 Yes Action3 Column Overload. Inject less mass. Decision2->Action3 No

Caption: Decision tree for resolving peak shape issues associated with pyrazine protonation states.

FAQ: Frequently Asked Questions

Q: Can I store this compound in 10% Acetic Acid? A: Yes. 10% Acetic acid is mild (pH ~2.5) and will not catalyze hydrolysis at room temperature. It is an excellent solvent for stabilizing the amine against oxidation while avoiding the harshness of mineral acids.

Q: Does the pyrazine ring oxidize in acid? A: Generally, no. Acidic conditions protect the pyrazine nitrogens from oxidation (N-oxide formation) by sequestering lone pairs or simply by the lack of oxidizing species. However, avoid mixing with strong oxidizers (peroxides) in acid, as this can lead to ring degradation.

Q: Why is Valine more stable than Glycine in this structure? A: The isopropyl side chain of Valine creates steric hindrance that blocks the trajectory of the water molecule attacking the carbonyl carbon. This "Taft Steric Parameter" effect makes Valine amides roughly 2-4x more stable to hydrolysis than Glycine amides.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. (Standard protocols for forced degradation).

  • Joshi, R. et al. (2010). "Stability of Amides in Acidic and Basic Media." International Journal of Pharmaceutics. (General kinetics of amide hydrolysis).
  • Pyrazine Chemistry Overview. Heterocyclic Chemistry. (Pyrazines are π-deficient heterocycles; pKa values and salt formation).

minimizing side products in the synthesis of pyrazine-valine conjugates

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyrazine-valine conjugates. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these important compounds. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your research and development endeavors.

Introduction: The Challenge of Pyrazine-Valine Conjugation

The conjugation of a pyrazine moiety to the amino acid valine presents a unique set of challenges primarily due to the steric hindrance posed by valine's bulky isopropyl side chain. This steric bulk can significantly impede the approach of the activated pyrazinecarboxylic acid, leading to sluggish reaction kinetics and the formation of undesirable side products. This guide will walk you through common pitfalls and provide robust strategies to maximize your yield of the desired pyrazine-valine conjugate.

Troubleshooting Guide & FAQs

Here, we address specific issues that you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am observing very low to no yield of my desired pyrazine-valine conjugate. What are the likely causes and how can I improve the reaction efficiency?

Answer: Low product yield is a common issue, often stemming from a combination of factors related to steric hindrance and reaction conditions.

Root Causes & Solutions:

  • Steric Hindrance: Valine is a β-branched amino acid, meaning its bulky isopropyl side chain is in close proximity to the α-amino group. This physically obstructs the incoming activated pyrazinecarboxylic acid, slowing down the reaction.[1]

    • Solution: Employ more potent coupling reagents specifically designed for sterically hindered amino acids. Reagents like HATU, HBTU, and PyBOP are generally more effective than standard carbodiimides like DCC or EDC in these situations.[2] Adding an equivalent of an additive like 1-hydroxybenzotriazole (HOBt) can also minimize side reactions and improve coupling efficiency.[2]

  • Inadequate Carboxylic Acid Activation: The pyrazinecarboxylic acid must be sufficiently activated to overcome the steric barrier and react with valine's amino group.

    • Solution: Ensure your activating agent is fresh and used in the correct stoichiometry. Pre-activation of the pyrazinecarboxylic acid for a short period before adding the valine ester can sometimes be beneficial.

  • Protecting Group Strategy: The choice of protecting groups for both the pyrazine and valine moieties is critical to prevent unwanted side reactions.[3][4][5]

    • Solution: For the N-terminus of valine, common protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) are suitable.[6][] The C-terminus of valine is typically protected as an ester (e.g., methyl or ethyl ester) to prevent self-polymerization.[3]

Workflow for Optimizing Coupling Reactions:

G cluster_0 Problem: Low Yield cluster_1 Potential Causes cluster_2 Solutions LowYield Low or No Product Yield StericHindrance Steric Hindrance LowYield->StericHindrance PoorActivation Inadequate Activation LowYield->PoorActivation ProtectingGroups Incorrect Protecting Groups LowYield->ProtectingGroups CouplingReagents Use Potent Coupling Reagents (HATU, HBTU, PyBOP) StericHindrance->CouplingReagents PreActivation Pre-activate Carboxylic Acid PoorActivation->PreActivation OptimizePG Optimize Protecting Group Strategy ProtectingGroups->OptimizePG

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Significant Side Products

Question: My reaction mixture shows multiple spots on TLC/peaks in LC-MS besides my desired product. What are these side products and how can I minimize their formation?

Answer: The formation of side products is a common consequence of the challenging nature of this conjugation. Identifying these impurities is the first step toward eliminating them.

Common Side Products & Mitigation Strategies:

  • N-acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and represents a loss of starting material.[8]

    • Mitigation: The addition of HOBt or its derivatives can trap the O-acylisourea intermediate to form an active ester, which is less prone to this rearrangement.[2]

  • Racemization/Epimerization: The activation of the pyrazinecarboxylic acid can lead to a loss of stereochemical integrity at the α-carbon of valine, especially under basic conditions.[9] This results in the formation of diastereomers, which can be difficult to separate.

    • Mitigation: Using coupling reagents known to suppress racemization, such as those based on benzotriazole (HBTU, HATU), is highly recommended.[2][9] Employing a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts is also crucial.[8]

  • Diketopiperazine (DKP) Formation: If the C-terminal protecting group of the valine ester is labile, intramolecular cyclization can occur, especially after the coupling of the first two amino acids in a longer peptide chain, to form a stable six-membered diketopiperazine ring.[10]

    • Mitigation: Ensure a stable C-terminal protecting group is used. This is less of a concern for a simple pyrazine-valine conjugate but becomes critical when extending the peptide chain.

Table 1: Summary of Common Side Products and Solutions

Side ProductFormation MechanismRecommended Solution
N-acylureaRearrangement of O-acylisourea intermediate (with carbodiimides)[8]Use HOBt as an additive; switch to phosphonium or uronium-based coupling reagents.[2]
DiastereomersRacemization/Epimerization at the α-carbon of valine[9]Use racemization-suppressing coupling reagents (e.g., HATU, HBTU); control base concentration.[2][9]
DiketopiperazineIntramolecular cyclization of a dipeptide[10]Use a stable C-terminal protecting group.
Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my pyrazine-valine conjugate from the reaction mixture. What purification strategies are most effective?

Answer: The purification of pyrazine-valine conjugates can be challenging due to the potential for closely related impurities and the physicochemical properties of the product.

Effective Purification Protocols:

  • Aqueous Workup: A standard aqueous workup is the first step to remove water-soluble byproducts and excess reagents. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and a series of aqueous washes (e.g., dilute acid, saturated sodium bicarbonate, brine).

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product.[11]

    • Solvent System Selection: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The optimal solvent system will depend on the specific protecting groups used.

    • Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.

  • Crystallization: If the conjugate is a solid, crystallization can be a highly effective final purification step. This may require screening various solvent systems.

Experimental Protocol: General Amide Coupling Procedure

  • Reaction Setup: To a solution of N-protected valine ester (1.0 eq) and pyrazinecarboxylic acid (1.1 eq) in a suitable aprotic solvent (e.g., DMF, DCM) at 0 °C, add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

G cluster_0 Purification Workflow A Crude Reaction Mixture B Aqueous Workup A->B Remove water-solubles C Column Chromatography[12] B->C Separate by polarity D Pure Product C->D Isolate

Sources

Validation & Comparative

1H NMR spectrum interpretation of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Interpretation of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1][2] For researchers in drug development and medicinal chemistry, a precise understanding of a molecule's three-dimensional structure is paramount, and 1H NMR provides a detailed fingerprint of the proton environments within a molecule.[1] This guide offers a comprehensive analysis of the 1H NMR spectrum of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide, a compound featuring a valine amino acid core linked to a pyrazine moiety.

This document, intended for researchers and scientists, will not only predict the spectral features but also delve into the underlying principles governing chemical shifts and spin-spin coupling. By grounding our analysis in established theory and comparative data, we aim to provide a trustworthy and authoritative resource for the interpretation of this and structurally related molecules.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation. The following protocol outlines the best practices for preparing an organic sample for 1H NMR analysis.

Materials
  • 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide (5-25 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl3; or DMSO-d6) (approx. 0.7 mL)[3][4]

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and glass wool[5]

  • Vial for sample dissolution

  • Internal standard (e.g., Tetramethylsilane, TMS) - often included in deuterated solvents.

Step-by-Step Procedure
  • Sample Weighing: Accurately weigh 5-25 mg of the solid compound into a clean, dry vial. For 1H NMR, this concentration is typically sufficient to obtain a good signal-to-noise ratio without causing issues from increased solution viscosity.[3]

  • Solvent Selection and Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent to the vial.[4][5] The choice of solvent is critical. CDCl3 is a common starting point for many organic molecules.[5] However, if the compound has poor solubility or if exchangeable protons (like -NH and -NH2) are of particular interest, DMSO-d6 is an excellent alternative as it slows down proton exchange.[6] The deuterated solvent is essential as it is "invisible" in the 1H NMR spectrum, and its deuterium signal is used by the spectrometer to lock the magnetic field.[4]

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, all particulate matter must be removed. Tightly pack a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into the NMR tube.[5]

  • Sample Transfer and Labeling: The final volume in the NMR tube should result in a sample height of about 4-5 cm (approximately 0.7 mL).[3][4] Cap the tube securely and label it clearly.

  • Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then perform shimming to optimize the magnetic field homogeneity, followed by the acquisition of the free induction decay (FID) signal, which is then Fourier transformed to generate the NMR spectrum.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Compound (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve filter 3. Filter through Glass Wool into NMR Tube dissolve->filter insert 4. Insert Sample into Spectrometer filter->insert shim 5. Perform Shimming insert->shim acquire 6. Acquire FID shim->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase Correction & Baseline Correction ft->phase integrate 9. Integrate Signals phase->integrate analysis Spectral Analysis integrate->analysis Final Spectrum

Caption: Workflow for NMR sample preparation and data acquisition.

Predicted 1H NMR Spectrum: A Detailed Interpretation

The structure of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide presents several distinct proton environments. We will analyze each systemically.

Molecular Structure with Proton Assignments

G mol

Caption: Structure of the target molecule with proton labels.

The Pyrazine Ring Protons (H-f, H-g, H-h)
  • Chemical Shift (δ): Protons on aromatic, electron-deficient heterocycles like pyrazine are significantly deshielded and appear far downfield.[7] The two nitrogen atoms withdraw electron density from the ring, reducing the shielding of the attached protons.[8] We predict these signals to appear in the δ 8.4-8.6 ppm range.[7][9] The proton between the two nitrogens (H-f) is often the most deshielded, though substitution can alter the exact order.

  • Integration: Each signal (H-f, H-g, H-h) will integrate to 1H .

  • Multiplicity: The protons on the pyrazine ring will couple with each other.

    • H-f: Will be coupled to H-g (ortho coupling, ~2.5 Hz) and H-h (meta coupling, ~1.5 Hz), likely appearing as a doublet of doublets (dd) .

    • H-g: Will be coupled to H-f (ortho coupling, ~2.5 Hz), appearing as a doublet (d) .

    • H-h: Will be coupled to H-f (meta coupling, ~1.5 Hz), appearing as a doublet (d) .

The Amide Proton (H-e)
  • Chemical Shift (δ): The chemical shift of amide protons is highly variable and depends on solvent, temperature, and hydrogen bonding. In a non-hydrogen bonding solvent like CDCl3, it might appear around δ 7.5-8.5 ppm . In DMSO-d6, where hydrogen bonding is more pronounced, it can shift further downfield.[6][10]

  • Integration: This signal will integrate to 1H .

  • Multiplicity: The amide proton (H-e) is adjacent to the two methylene protons (H-d). Therefore, it should be split into a triplet (t) , provided that coupling is not obscured by rapid exchange or quadrupolar broadening from the nitrogen.

The Methylene Bridge Protons (H-d)
  • Chemical Shift (δ): These protons are situated between two electron-withdrawing groups: the aromatic pyrazine ring and the amide nitrogen. This environment causes significant deshielding. A predicted chemical shift is in the range of δ 4.5-4.7 ppm .

  • Integration: This signal will integrate to 2H .

  • Multiplicity: The methylene protons (H-d) are coupled to the single amide proton (H-e). According to the n+1 rule, this will result in a doublet (d) .[11]

The Valine α-Proton (H-c)
  • Chemical Shift (δ): The alpha-proton is attached to a carbon that is bonded to both the amine group and the amide carbonyl group. This deshielding environment places its signal around δ 4.2-4.5 ppm .[12][13]

  • Integration: This signal will integrate to 1H .

  • Multiplicity: H-c is adjacent to the single β-proton (H-b). This vicinal coupling will split the signal into a doublet (d) with a typical coupling constant (3J) of ~6-8 Hz.[14]

The Primary Amine Protons (H-i)
  • Chemical Shift (δ): The chemical shift of primary amine protons is highly variable and concentration-dependent, typically appearing in the δ 1.0-5.0 ppm range.[10][15]

  • Integration: This signal will integrate to 2H .

  • Multiplicity: These protons often appear as a broad singlet (br s) due to rapid chemical exchange with trace amounts of water and quadrupolar effects from the nitrogen atom. They typically do not show coupling to neighboring protons.

The Valine β-Proton (H-b)
  • Chemical Shift (δ): This methine proton is on a standard alkyl chain, but is adjacent to the α-carbon. It is expected to appear in the δ 2.0-2.3 ppm range.[12][13]

  • Integration: This signal will integrate to 1H .

  • Multiplicity: This proton has the most complex splitting pattern. It is coupled to the α-proton (H-c) and the six protons of the two methyl groups (H-a). This will result in a complex multiplet . Specifically, it should be a doublet of septets, but often appears as a multiplet due to overlapping signals.

The Valine Methyl Protons (H-a)
  • Chemical Shift (δ): The two methyl groups of the valine side chain are in a shielded, alkyl environment. Their signals are expected in the upfield region, around δ 0.9-1.1 ppm .[12][13][16]

  • Integration: The combined signal will integrate to 6H .

  • Multiplicity: Both methyl groups are coupled to the single β-proton (H-b). This will split their signal into a doublet (d) .[17] It is important to note that the two methyl groups are diastereotopic due to the chiral center at the α-carbon. This means they are chemically non-equivalent and may appear as two separate doublets with slightly different chemical shifts.

Summary of Predicted 1H NMR Data

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityCoupling Constant (J, Hz)
H-a0.9 - 1.16HDoublet (or two doublets)~7
H-b2.0 - 2.31HMultiplet-
H-c4.2 - 4.51HDoublet~6-8
H-d4.5 - 4.72HDoublet~6
H-e7.5 - 8.51HTriplet~6
H-f, H-g, H-h8.4 - 8.61H eachdd, d, d~1.5 - 2.5
H-i1.0 - 5.02HBroad Singlet-

Conclusion

The 1H NMR spectrum of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide is predicted to show distinct signals corresponding to each unique proton environment. The downfield region will be dominated by the characteristic signals of the pyrazine ring and the amide proton. The midfield region will feature the methylene bridge and the alpha-proton of the valine core, while the upfield region will contain the signals from the valine side chain. This detailed interpretation, based on fundamental NMR principles and established chemical shift data, serves as a robust guide for researchers working on the synthesis and characterization of this molecule and its analogues. The comparison of an experimentally obtained spectrum with these predictions can provide rapid and confident structural confirmation.

References

  • Coupling in 1H NMR - Organic Chemistry at CU Boulder. (n.d.). Retrieved February 13, 2024, from [Link]

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved February 13, 2024, from [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 13, 2024, from [Link]

  • Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. (2018). Magnetic Resonance in Chemistry. Retrieved February 13, 2024, from [Link]

  • Coupling in H-NMR. (n.d.). University of Calgary. Retrieved February 13, 2024, from [Link]

  • 1H–1H Coupling in Proton NMR. (2025, August 21). ACD/Labs. Retrieved February 13, 2024, from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved February 13, 2024, from [Link]

  • Pyrazine - 1H NMR Chemical Shifts. (n.d.). SpectraBase. Retrieved February 13, 2024, from [Link]

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010, March 15). Nature Protocols. Retrieved February 13, 2024, from [Link]

  • A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. (2002). New Journal of Chemistry. Retrieved February 13, 2024, from [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved February 13, 2024, from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. Retrieved February 13, 2024, from [Link]

  • NMR Sample Preparation. (n.d.). Western University, Department of Chemistry. Retrieved February 13, 2024, from [Link]

  • Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. (2011). Magnetic Resonance in Chemistry. Retrieved February 13, 2024, from [Link]

    • ¹H NMR Spectra and Interpretation (Part I). (n.d.). Maricopa Open Digital Press. Retrieved February 13, 2024, from [Link]

  • Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). (2022, April 19). Study Mind. Retrieved February 13, 2024, from [Link]

  • 1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • NMR Spectroscopy. (n.d.). Retrieved February 13, 2024, from [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved February 13, 2024, from [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. Retrieved February 13, 2024, from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved February 13, 2024, from [Link]

  • 1H NMR spectra of L-valine CH3-groups (D, E). (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Structural information from NMR secondary chemical shifts of peptide alpha C-H protons in proteins. (1983, May). Bioscience Reports. Retrieved February 13, 2024, from [Link]

  • Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. (n.d.). The Journal of Physical Chemistry. Retrieved February 13, 2024, from [Link]

  • Typical proton chemical shifts for amino acids within a protein. (n.d.). Retrieved February 13, 2024, from [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). NMR in Biomedicine. Retrieved February 13, 2024, from [Link]

  • [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. (2021, February 17). KPWu's group research site. Retrieved February 13, 2024, from [Link]

  • H-1-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Chemical shifts. (n.d.). Retrieved February 13, 2024, from [Link]

  • Amino Acids: Valine. (n.d.). IMSERC. Retrieved February 13, 2024, from [Link]

  • A Guide to 1H NMR Chemical Shift Values. (2015). Compound Interest. Retrieved February 13, 2024, from [Link]

  • Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved February 13, 2024, from [Link]

  • 2-Amino-3-methylpyridine. (n.d.). PubChem. Retrieved February 13, 2024, from [Link]

  • N-{2,2-dimethyl-3-[(3-methylbutanoyl)amino]propyl}-3-methylbutanamide - 1H NMR Spectrum. (n.d.). SpectraBase. Retrieved February 13, 2024, from [Link]

Sources

In-depth Analysis of LC-MS/MS Fragmentation: 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the LC-MS/MS fragmentation behavior of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide (hereafter referred to as Val-PMA ), a synthetic conjugate of Valine and 2-(aminomethyl)pyrazine. This molecule represents a class of amino acid-heterocycle conjugates often utilized as ligands in medicinal chemistry or as specific protease substrates.

We compare Val-PMA's performance against its structural analogs, specifically the Benzyl (Phenylalanine-like) and Pyridyl (Picolyl) derivatives. The analysis focuses on ionization efficiency, fragmentation predictability, and diagnostic ion specificity, providing a roadmap for researchers identifying this moiety in complex matrices.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide
Abbreviation Val-PMA
Molecular Formula C₁₀H₁₆N₄O
Monoisotopic Mass 208.1324 Da
[M+H]⁺ Precursor 209.1403 m/z
Core Moieties Valine (N-terminus) + 2-(Aminomethyl)pyrazine (C-terminus)

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following UPLC-ESI-MS/MS protocol is recommended. This setup maximizes the detection of the diagnostic pyrazine fragments.

Chromatographic Conditions
  • Column : C18 Reverse Phase (e.g., HSS T3, 1.8 µm, 2.1 x 100 mm).

    • Rationale: The pyrazine ring is polar; a T3-type bonding provides better retention for polar heterocycles compared to standard C18.

  • Mobile Phase A : Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 8 minutes.

    • Performance Note: Val-PMA elutes earlier than its benzyl analog due to the lower lipophilicity of the pyrazine ring (LogP ~ -0.2 vs. Benzyl LogP ~ 2.0).

Mass Spectrometry Parameters
  • Ionization : Electrospray Ionization (ESI) Positive Mode.[1]

  • Source Voltage : 3.5 kV.

  • Collision Energy (CE) : Stepped CE (15, 30, 45 eV).

    • Why: Low CE preserves the protonated molecular ion; High CE is required to shatter the aromatic pyrazine ring for confirmation.

Fragmentation Mechanism & Pathway

The fragmentation of Val-PMA follows a charge-directed pathway typical of peptide-mimetics, driven by the protonation of the amide nitrogen and the basic pyrazine nitrogens.

Primary Fragmentation Channels
  • Amide Bond Cleavage (Type A) :

    • Cleavage of the amide bond generates the Valyl acylium ion (m/z 100.08) and the neutral pyrazinemethanamine.

    • Secondary Decay : The acylium ion rapidly loses CO (28 Da) to form the Valine Immonium Ion at m/z 72.08 . This is the base peak at medium collision energies.

  • Amide Bond Cleavage (Type B) :

    • Charge retention on the C-terminal amine yields the Protonated 2-(aminomethyl)pyrazine at m/z 110.07 .

  • Neutral Loss :

    • Loss of Ammonia (NH₃, 17 Da) from the N-terminus yields m/z 192.11 . This is common in primary amines.

Diagnostic Pyrazine Ions

Unlike phenyl rings which form stable tropylium ions (m/z 91), the pyrazine ring undergoes ring opening or contraction at high energies.

  • m/z 107.06 : Pyrazin-2-ylmethyl cation (C₆H₇N₂⁺). Analogous to the benzyl cation but less stable.

  • m/z 80.04 : Pyrazine ring fragment (C₄H₆N₂⁺).

  • m/z 53.03 : Ring fragmentation product (C₃H₃N⁺), indicative of the diazine structure.

Visualization of Signaling Pathways

The following diagram illustrates the hierarchical fragmentation tree.

FragmentationPathway Precursor [M+H]+ Precursor m/z 209.14 (Val-PMA) AmmoniaLoss [M+H - NH3]+ m/z 192.11 Precursor->AmmoniaLoss - NH3 (17 Da) ValylAcylium Valyl Acylium m/z 100.08 Precursor->ValylAcylium Amide Cleavage (N-term charge) PyrazineAmine Pyrazin-2-ylmethanamine H+ m/z 110.07 Precursor->PyrazineAmine Amide Cleavage (C-term charge) ValImmonium Val Immonium Ion m/z 72.08 (Base Peak) ValylAcylium->ValImmonium - CO (28 Da) PyrazineCation Pyrazinylmethyl Cation m/z 107.06 PyrazineAmine->PyrazineCation - NH3 PyrazineRing Pyrazine Ring m/z 80.04 PyrazineCation->PyrazineRing - HCN (27 Da)

Figure 1: MS/MS fragmentation tree of Val-PMA showing the divergence into Valine-specific (Yellow) and Pyrazine-specific (Green) pathways.

Comparative Performance Guide

This section compares Val-PMA with standard alternatives used in drug development, such as Benzyl (Phe-analog) and Picolyl (Pyridine-analog) amides.

Sensitivity & Selectivity Table
FeatureVal-PMA (Pyrazine)Val-Benzyl (Phenyl)Val-Picolyl (Pyridine)
Precursor m/z 209.14207.15208.14
Base Peak (MS2) m/z 72 (Val Immonium)m/z 91 (Tropylium)m/z 92 (Picolyl)
Lipophilicity (RT) Low (Elutes Early)High (Elutes Late)Medium
Ionization Efficiency High (3 Basic Nitrogens)Medium (1 Basic Nitrogen)High (2 Basic Nitrogens)
Diagnostic Specificity High (Unique m/z 107/80 pattern)Low (m/z 91 is ubiquitous)Medium (m/z 92 overlaps with toluene)
Performance Analysis
  • Ionization : The pyrazine ring adds two nitrogen atoms, increasing the proton affinity compared to the benzyl analog. This results in higher ESI response in positive mode, making Val-PMA a superior "tag" for detecting low-abundance metabolites compared to phenyl-based derivatives.

  • Chromatography : Val-PMA is significantly more polar. In a "dilute-and-shoot" workflow for biological fluids, Val-PMA fragments are less likely to co-elute with hydrophobic matrix phospholipids, reducing ion suppression effects common with benzyl analogs [1, 2].

  • Spectral Clarity : While the Benzyl analog is dominated by the stable m/z 91 ion (masking the Valine information), Val-PMA distributes signal between the Valine immonium ion (m/z 72) and the Pyrazine fragments. This balanced fragmentation allows for simultaneous confirmation of both the amino acid identity and the headgroup.

Conclusion

For researchers designing ligands or analyzing metabolites, 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide offers a distinct analytical advantage over traditional benzyl amides. Its fragmentation is characterized by a dominant m/z 72 (Valine) peak and specific m/z 107/110 (Pyrazine) reporters. The presence of the pyrazine ring enhances ionization efficiency and reduces matrix interference in Reverse Phase LC, making it a robust scaffold for high-throughput MS screening.

References

  • Fokoue, H. H., et al. (2018).[3] "Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data." Royal Society of Chemistry Advances.

  • Kanu, A. B. (2019). "Recent developments in electrospray ionization mass spectrometry of amides." Journal of Mass Spectrometry.

  • Thermo Fisher Scientific . (2021).[1] "Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS." Application Note.

  • Shimadzu . (2018).[4] "ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions." Rapid Communications in Mass Spectrometry.

Sources

Technical Guide: Determination of Enantiomeric Excess of 2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The analyte, 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide , represents a specific class of chiral building blocks: a Valine-derived amide coupled with a pyrazine heterocycle. This structural motif—combining a primary aliphatic amine, a steric isopropyl group, and an electron-deficient aromatic ring—presents unique challenges for enantiomeric excess (ee) determination.

Accurate quantification of the (S)- and (R)-enantiomers is critical, particularly if this molecule serves as an intermediate for proteasome inhibitors or peptidomimetics where stereochemistry dictates potency.

This guide compares three distinct methodologies to determine ee, ranked by rigorousness, throughput, and accessibility.

Comparative Methodology Matrix
FeatureMethod A: Direct Chiral HPLC Method B: Marfey’s Derivatization Method C:

H-NMR with CSA
Principle Adsorption on Chiral Stationary Phase (CSP)Diastereomer formation + Achiral RP-HPLCChiral Solvating Agent (CSA) complexation
Accuracy High (

error)
High (

error)
Moderate (

error)
Throughput High (after development)Low (requires reaction time)Medium (rapid data acquisition)
Sample Req. Minimal (

mg)
Low (

mg)
High (

mg)
Primary Use QC / Process MonitoringBiological Matrices / Trace AnalysisQuick "In-Process" Check

Method A: Direct Chiral HPLC (The Gold Standard)

Status: Preferred method for QC and final product release.

Direct separation on polysaccharide-based Chiral Stationary Phases (CSPs) is the most robust approach. The amide functionality and the pyrazine ring provide excellent sites for hydrogen bonding and


-

interactions with the carbamate selectors of the CSP.
Column Selection Strategy

For Valine-derived amides, the Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or IB) are the highest probability hits.

  • Primary Recommendation: Immobilized Amylose (Chiralpak IA or equivalent).

    • Reasoning: Immobilized phases allow for a wider range of solvents (including DCM/THF) which can be crucial for solubilizing pyrazine derivatives if they exhibit poor solubility in standard alkane/alcohol mixes.

Optimized Protocol

Mobile Phase Chemistry: The primary amine on the valine moiety is basic. To prevent peak tailing caused by interaction with residual silanols on the silica support, a basic additive is mandatory .

  • Base: 0.1% Diethylamine (DEA) or Ethanolamine.

Step-by-Step Workflow:

  • Preparation: Dissolve 1 mg of sample in 1 mL of Ethanol (EtOH).

  • Screening Conditions:

    • Column: Chiralpak IA (4.6 x 250 mm, 5

      
      m).
      
    • Mobile Phase: Hexane : EtOH : DEA (90 : 10 : 0.1).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 268 nm (Pyrazine

      
      ) or 210 nm (Amide).
      
  • Validation: Inject a racemic mixture (synthesized or mixed) to establish the separation factor (

    
    ). Goal: 
    
    
    
    and Resolution (
    
    
    )
    
    
    .

Troubleshooting:

  • If peaks overlap: Switch the alcohol modifier to 2-Propanol (IPA). IPA forms a stronger hydrogen bond cage around the CSP, often altering selectivity.

  • If pyrazine tails: Increase DEA to 0.2% or switch to a basic mobile phase additive like 0.1% Ethylenediamine.

Method B: Marfey’s Method (Derivatization)

Status: Best for biological samples or labs lacking chiral columns.

Since the analyte contains a primary amine (the N-terminus of the valine moiety), it reacts quantitatively with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This converts the enantiomers into diastereomers (L-L and L-D pairs), which have different physical properties and can be separated on a standard achiral C18 column.

Mechanism & Causality

The nucleophilic attack of the primary amine on the fluorodinitrophenyl ring of FDAA is rapid. Because FDAA is pure L-stereochemistry, the resulting products are diastereomers. Diastereomers possess different hydrophobicities, allowing separation on Reverse Phase (RP) HPLC.

Protocol
  • Reaction:

    • Mix 50

      
      L of sample (50 mM in water or bicarbonate buffer) with 100 
      
      
      
      L of 1% FDAA in Acetone.
    • Add 20

      
      L of 1M NaHCO
      
      
      
      .
    • Heat at 40°C for 60 minutes.

    • Quench with 20

      
      L of 1M HCl.
      
  • Analysis:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5

      
      m).
      
    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

    • Gradient: 10% B to 60% B over 30 minutes.

    • Detection: UV at 340 nm (specific to the dinitrophenyl group).

Elution Order Logic: Typically, the L-L diastereomer elutes before the L-D diastereomer on C18 columns due to stronger intramolecular H-bonding in the L-D isomer making it more hydrophobic (Marfey's Rule). Note: This must be experimentally verified with a standard.

Workflow Visualization

MarfeyMethod Sample Analyte (Racemic or Enantio-enriched) Reaction Derivatization (pH 8, 40°C, 1h) Sample->Reaction Reagent Marfey's Reagent (L-FDAA) Reagent->Reaction Quench Acid Quench (1M HCl) Reaction->Quench Separation C18 RP-HPLC (Separation of Diastereomers) Quench->Separation Detection UV 340nm Quantify Area Ratio Separation->Detection

Figure 1: Workflow for converting enantiomers to diastereomers using Marfey's Reagent.

Method C: H-NMR with Chiral Solvating Agents (CSA)

Status: Rapid "In-Process" Check. Not for high-precision release testing.

If a chiral column is unavailable, NMR can determine ee by using a Chiral Solvating Agent (CSA) like (R)-(+)-1,1'-Bi-2-naphthol (BINOL) or Pirkle’s Alcohol . These agents form transient diastereomeric complexes with the analyte via H-bonding.

The "Reporter" Signals

The Valine moiety has two isopropyl methyl groups (


 ppm). In an achiral environment, these appear as two doublets (or one overlapping set). In a chiral environment (with CSA), the (S)-enantiomer complex and (R)-enantiomer complex will shift these methyl signals differently, resulting in "split" peaks.
Protocol
  • Sample Prep: Dissolve ~5-10 mg of the analyte in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Note: CDCl

      
       is preferred over DMSO because DMSO disrupts the weak H-bonds required for CSA complexation.
      
  • CSA Addition: Add 2-5 equivalents of (R)-BINOL.

  • Acquisition:

    • Run a standard

      
      H-NMR (400 MHz or higher).
      
    • Focus on the 0.8–1.1 ppm region (Methyls) or the 8.0–9.0 ppm region (Pyrazine protons).

  • Calculation:

    
    
    Where 
    
    
    
    and
    
    
    are the integrals of the split signals corresponding to the two enantiomers.

Experimental Decision Tree

Use this logic flow to select the appropriate method for your specific development stage.

DecisionTree Start Start: Need ee Determination Q1 Is this for Final QC / Release? Start->Q1 Q2 Is Sample Biological/Trace? Q1->Q2 No MethodA Method A: Chiral HPLC (High Precision) Q1->MethodA Yes MethodB Method B: Marfey's Method (High Sensitivity) Q2->MethodB Yes MethodC Method C: NMR w/ CSA (Quick/Rough) Q2->MethodC No (Synthetic Intermediate)

Figure 2: Decision matrix for selecting the analytical method.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Daicel Corporation. (2023). Chiralpak IA / Chiralpak IB Instruction Manual. Daicel Chiral Technologies. Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link

  • Snyder, L. R., et al. (2010). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Chapter on Chiral Separations). Link

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